Motesanib
Description
This compound is an orally bioavailable receptor tyrosine kinase inhibitor with potential antineoplastic activity. AMG 706 selectively targets and inhibits vascular endothelial growth factor (VEGFR), platelet-derived growth factor (PDGFR), Kit, and Ret receptors, thereby inhibiting angiogenesis and cellular proliferation.
This compound is a small molecule drug with a maximum clinical trial phase of III (across all indications) and has 18 investigational indications.
See also: this compound Diphosphate (active moiety of).
Properties
IUPAC Name |
N-(3,3-dimethyl-1,2-dihydroindol-6-yl)-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N5O/c1-22(2)14-26-19-12-16(5-6-18(19)22)27-21(28)17-4-3-9-24-20(17)25-13-15-7-10-23-11-8-15/h3-12,26H,13-14H2,1-2H3,(H,24,25)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHBGWKEPAQNFF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=C1C=CC(=C2)NC(=O)C3=C(N=CC=C3)NCC4=CC=NC=C4)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10196488 | |
| Record name | Motesanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453562-69-1 | |
| Record name | Motesanib | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=453562-69-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Motesanib [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0453562691 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Motesanib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05575 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Motesanib | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10196488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MOTESANIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U1JK633AYI | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Motesanib: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motesanib (AMG 706) is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) implicated in tumor growth and angiogenesis.[1][2] Developed by Amgen, it has been investigated in various cancers, including thyroid, non-small cell lung, and gastrointestinal stromal tumors.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, focusing on its molecular targets, the signaling pathways it modulates, and the experimental methodologies used to elucidate its activity.
Core Mechanism of Action: Multi-Targeted Kinase Inhibition
This compound functions as an ATP-competitive inhibitor, primarily targeting the vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit).[1][2] By binding to the ATP-binding pocket of these kinases, this compound prevents their phosphorylation and subsequent activation, thereby inhibiting downstream signaling cascades that are crucial for cell proliferation, survival, and angiogenesis.[2]
Quantitative Inhibition Profile
The inhibitory activity of this compound against its primary targets has been quantified through various preclinical studies. The half-maximal inhibitory concentration (IC50) values, a measure of the drug's potency, are summarized in the table below.
| Target | IC50 (nM) | Reference(s) |
| VEGFR1 (Flt-1) | 2 | [2] |
| VEGFR2 (KDR/Flk-1) | 3 | [2] |
| VEGFR3 (Flt-4) | 6 | [2] |
| PDGFR | 84 | [4] |
| c-Kit (wild-type) | 8 | [4] |
| c-Kit (V560D mutant) | 5 | [5] |
| c-Kit (Δ552-559 mutant) | 1 | [5] |
| c-Kit (AYins503-504 mutant) | 18 | [5] |
| c-Kit (Y823D mutant) | 64 | [5] |
| c-Kit (V560D/V654A mutant) | 77 | [5] |
| c-Kit (V560D/T670I mutant) | 277 | [5] |
This compound also exhibits activity against certain imatinib-resistant c-Kit mutations, highlighting its potential in treating resistant gastrointestinal stromal tumors (GIST).[4][5]
Impact on Cellular Signaling Pathways
This compound's inhibition of VEGFRs, PDGFR, and c-Kit disrupts key signaling pathways involved in cancer progression.
VEGFR Signaling Pathway Inhibition
VEGF and its receptors are central regulators of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6] this compound's blockade of VEGFRs, particularly VEGFR2, inhibits the activation of downstream signaling cascades, including the PI3K/Akt and MAPK/ERK pathways.[7][8] This leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing angiogenesis.[3][9]
PDGFR Signaling Pathway Inhibition
The PDGF/PDGFR axis plays a critical role in the proliferation and survival of various cell types, including vascular smooth muscle cells and pericytes, which are important for blood vessel maturation and stability.[10] By inhibiting PDGFR, this compound can disrupt the tumor microenvironment and further contribute to the anti-angiogenic effect.[11]
References
- 1. This compound (AMG706), a potent multikinase inhibitor, antagonizes multidrug resistance by inhibiting the efflux activity of the ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. A Phase II Evaluation of this compound (AMG 706) in the Treatment of Persistent or Recurrent Ovarian, Fallopian Tube and Primary Peritoneal Carcinomas: A Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound inhibits Kit mutations associated with gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. brieflands.com [brieflands.com]
- 7. spandidos-publications.com [spandidos-publications.com]
- 8. Targeting vascular endothelial growth receptor-2 (VEGFR-2): structural biology, functional insights, and therapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a Multikinase Inhibitor this compound (AMG 706) Alone and Combined with the Selective DuP-697 COX-2 Inhibitor on Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Additive Effects of PDGF Receptor β Signaling Pathways in Vascular Smooth Muscle Cell Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scbt.com [scbt.com]
Motesanib: A Technical Guide to Target Profile and Selectivity
Motesanib (AMG 706) is an orally administered, small-molecule inhibitor that targets multiple receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation.[1][2] Initially developed by Amgen and later investigated by Takeda, it acts as an ATP-competitive antagonist of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-Kit).[1][3][4] Although development was discontinued after Phase III trials in various cancers, including non-small cell lung cancer (NSCLC), did not meet their primary endpoints, the extensive preclinical and clinical research provides a detailed understanding of its molecular interactions and selectivity.[1][5] This guide offers an in-depth look at the target profile, selectivity, and the experimental methodologies used to characterize this compound for researchers and drug development professionals.
Target Profile and Potency
This compound is a potent inhibitor of all three VEGFR isoforms and the c-Kit receptor, demonstrating significant activity at low nanomolar concentrations.[3][6][7] Its inhibitory action extends to PDGFR and Ret, though with approximately ten-fold lower potency compared to its primary VEGFR targets.[3][6] This multi-targeted profile allows this compound to simultaneously block several critical pathways for tumor growth and neovascularization.[2][8]
The inhibitory activity of this compound has been quantified through various in vitro kinase and cellular assays. The half-maximal inhibitory concentration (IC50) values from these studies are summarized below.
Table 1: In Vitro Kinase Inhibition Profile of this compound
| Target Kinase | IC50 (nM) | Reference |
|---|---|---|
| VEGFR1 | 2 | [3][6][7] |
| VEGFR2 | 3 | [3][6][7] |
| VEGFR3 | 6 | [3][6][7] |
| c-Kit | 8 | [9] |
| PDGFR | 84 |[9] |
Table 2: Cellular Assay Inhibition Profile of this compound
| Cellular Process | Cell Line | IC50 (nM) | Reference |
|---|---|---|---|
| VEGF-induced Proliferation | HUVEC | 10 | [3][6] |
| SCF-induced c-Kit Phosphorylation | - | 37 | [3][6] |
| PDGF-induced Proliferation | - | 207 | [3][6] |
| bFGF-induced Proliferation | - | >3,000 |[3][6] |
Mechanism of Action and Signaling Pathway
This compound functions by competing with ATP for the binding site in the catalytic domain of receptor tyrosine kinases.[3][6] This competitive inhibition prevents the autophosphorylation and subsequent activation of the kinase, thereby blocking downstream signaling cascades that are crucial for cell proliferation, migration, and survival. The primary pathways inhibited by this compound are initiated by the binding of vascular endothelial growth factor (VEGF) to VEGFRs, platelet-derived growth factor (PDGF) to PDGFRs, and stem cell factor (SCF) to the c-Kit receptor.
Target Selectivity
A key feature of this compound is its high selectivity for the VEGFR family over other kinases. It displays over 1,000-fold greater selectivity for VEGFRs compared to the epidermal growth factor receptor (EGFR), Src, and p38 kinase.[3][6] This selectivity is critical for minimizing off-target effects and associated toxicities. The high IC50 value (>3,000 nM) for inhibiting basic fibroblast growth factor (bFGF)-induced proliferation further underscores its specific targeting of the VEGF pathway for anti-angiogenic effects.[3][6]
Experimental Protocols: Kinase Inhibition Assay
The potency and selectivity of this compound were primarily determined using in vitro kinase assays. A common method employed is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.[3]
Objective: To measure the dose-dependent inhibition of specific kinase activity by this compound and determine the IC50 value.
Materials:
-
Purified recombinant kinase (e.g., VEGFR, c-Kit)
-
Specific substrate peptide (e.g., gastrin peptide)[3]
-
This compound diphosphate dissolved in DMSO
-
ATP and 33P-ATP (for radiometric assays) or Europium-labeled antibody (for HTRF)
-
Kinase reaction buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM MnCl2, 100 mM NaCl, 1.5 mM EGTA[3]
-
Buffer additives: 1 mM DTT, 0.2 mM NaVO4, 20 μg/mL BSA[3]
-
Detection reagents: Streptavidin-allophycocyanin (SA-APC) and Europium-labeled anti-phospho-tyrosine antibody (Eu-PT66)[3]
-
384-well assay plates
-
HTRF-compatible plate reader
Procedure:
-
Assay Preparation: Optimal concentrations of enzyme, ATP, and substrate are established for each kinase using HTRF assays. The ATP concentration is typically set at or near its Michaelis-Menten constant (Km).[3]
-
Compound Dispensing: this compound is serially diluted to create a 10-point dose-response curve and dispensed into the assay plate wells.
-
Kinase Reaction: The kinase and substrate are mixed in the reaction buffer and added to the wells containing this compound.
-
Initiation: The kinase reaction is initiated by adding ATP.
-
Incubation: The plate is incubated at room temperature for a defined period (e.g., 30 minutes) to allow for substrate phosphorylation.[3]
-
Detection: A solution containing the detection reagents (Eu-PT66 and SA-APC) is added to each well to stop the reaction. The plate is incubated for an additional 30 minutes at room temperature.[3]
-
Data Acquisition: The plate is read on an HTRF-compatible instrument, which measures the ratio of fluorescence signals from the donor (Europium) and acceptor (APC). This ratio is proportional to the extent of substrate phosphorylation.
-
Data Analysis: The raw data is converted to percent inhibition relative to control wells (no inhibitor). IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using a suitable algorithm, such as the Levenberg-Marquardt algorithm.[3]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | VEGFR | c-Kit | TargetMol [targetmol.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. Top-Line Results Announced of Pivotal Phase 3 this compound Trial in Advanced Non-Squamous Non-Small Cell Lung Cancer Patients [prnewswire.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound (PD012969, RAHBGWKEPAQNFF-UHFFFAOYSA-N) [probes-drugs.org]
- 8. Facebook [cancer.gov]
- 9. Efficacy and safety of this compound, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
In Vitro Activity of Motesanib: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motesanib (AMG 706) is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1] It primarily acts as an antagonist of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).[1][2] This multi-targeted approach allows this compound to simultaneously inhibit key pathways involved in tumor angiogenesis and cell proliferation. This technical guide provides a comprehensive overview of the in vitro activity of this compound, presenting key quantitative data, detailed experimental protocols, and visual representations of its mechanism of action.
Data Presentation: Kinase and Cellular Inhibition
The in vitro potency of this compound has been evaluated through various enzymatic and cell-based assays. The following tables summarize the key inhibitory concentrations (IC50) against its primary targets and in relevant cellular models.
Table 1: this compound Kinase Inhibition Profile
| Target Kinase | IC50 (nM) | Reference |
| VEGFR1/Flt-1 | 2 | [2][3] |
| VEGFR2/KDR/Flk-1 | 3 | [2][3] |
| VEGFR3/Flt-4 | 6 | [2][3] |
| c-Kit | 8 | [4] |
| PDGFR | 84 | [4] |
| Ret | ~10-fold less selective than VEGFR | [2] |
Table 2: this compound Cellular Activity
| Cell Line/Assay | Stimulant | IC50 (nM) | Reference |
| HUVEC Proliferation | VEGF | 10 | [3] |
| HUVEC Proliferation | bFGF | > 3,000 | [3] |
| PDGF-induced Proliferation | PDGF | 207 | [3] |
| c-Kit Phosphorylation | SCF | 37 | [3] |
| CHO cells (c-Kit V560D) | - | 5 | [5] |
| CHO cells (c-Kit Δ552-559) | - | 1 | [5] |
| CHO cells (c-Kit AYins503-504) | - | 18 | [5] |
| CHO cells (c-Kit V654A) | - | 77 | [5] |
| CHO cells (c-Kit T670I) | - | 277 | [5] |
| CHO cells (c-Kit Y823D) | - | 64 | [5] |
| CHO cells (c-Kit D816H) | - | 99 | [5] |
| CHO cells (c-Kit D816V) | - | > 3,000 | [5] |
Mandatory Visualization: Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: this compound's multi-targeted inhibition of key signaling pathways.
Caption: General workflow for in vitro enzymatic and cell-based assays.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol describes a general method for determining the in vitro potency of this compound against purified kinase enzymes.
1. Materials and Reagents:
-
Purified recombinant kinase (e.g., VEGFR2, c-Kit)
-
Biotinylated peptide substrate (e.g., gastrin peptide)
-
This compound diphosphate
-
ATP
-
Kinase Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM MnCl2, 100 mM NaCl, 1.5 mM EGTA.[2]
-
Stop Solution: HTRF detection reagents (e.g., Eu-PT66 labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin).[2]
-
Assay plates (e.g., 384-well low-volume plates)
2. Procedure:
-
Compound Preparation: Prepare a 10-point serial dilution of this compound diphosphate in DMSO.
-
Kinase Reaction:
-
Add the kinase and biotinylated substrate to the wells of the assay plate containing the kinase reaction buffer.
-
Add the serially diluted this compound or DMSO (vehicle control) to the respective wells.
-
Initiate the kinase reaction by adding ATP at a concentration of two-thirds the Km for each specific enzyme.[2]
-
Incubate the reaction mixture at room temperature for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction by adding the HTRF detection reagents.
-
Incubate the plate at room temperature for 30 minutes to allow for signal development.[2]
-
Read the plate on an HTRF-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software.[2]
-
Human Umbilical Vein Endothelial Cell (HUVEC) Proliferation Assay
This protocol outlines a method to assess the effect of this compound on VEGF-induced HUVEC proliferation.
1. Materials and Reagents:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM)
-
Fetal Bovine Serum (FBS)
-
Recombinant human VEGF
-
This compound diphosphate
-
Cell proliferation detection reagent (e.g., MTT, CyQuant)
-
96-well cell culture plates
2. Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM supplemented with FBS.
-
Seed HUVECs into 96-well plates at an appropriate density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
-
Compound Treatment:
-
The following day, replace the medium with a low-serum medium.
-
Pre-treat the cells with serially diluted this compound or vehicle control for 2 hours.
-
Stimulate the cells with a final concentration of VEGF (e.g., 10-50 ng/mL). Include a set of unstimulated control wells.
-
-
Incubation:
-
Incubate the plates for 72 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Proliferation Assessment:
-
Add the chosen cell proliferation reagent (e.g., MTT) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color development.
-
Measure the absorbance or fluorescence using a microplate reader.
-
-
Data Analysis:
-
Normalize the readings to the vehicle-treated, VEGF-stimulated control.
-
Calculate the percentage of inhibition of proliferation for each this compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
-
Conclusion
The in vitro data for this compound consistently demonstrates its potent and selective inhibition of key RTKs involved in angiogenesis and tumor cell proliferation. Its low nanomolar IC50 values against VEGFRs and c-Kit, coupled with its demonstrated efficacy in cell-based assays, underscore its significant anti-angiogenic and anti-proliferative potential. The experimental protocols and pathway diagrams provided in this guide offer a foundational understanding for researchers engaged in the preclinical evaluation of this compound and similar multi-targeted kinase inhibitors. Although this compound's clinical development was ultimately discontinued, the extensive in vitro characterization of this compound continues to provide valuable insights for the field of oncology drug discovery.[1]
References
- 1. Ab-initio and Conformational Analysis of a Potent VEGFR-2 Inhibitor: A Case Study on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. ClinPGx [clinpgx.org]
- 4. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 5. Receptor tyrosine kinase (c-Kit) inhibitors: a potential therapeutic target in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
Motesanib (AMG 706): A Technical Overview of Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motesanib (also known as AMG 706) is an orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases.[1][2] Developed initially by Amgen and later investigated by Takeda, it functions as a potent, ATP-competitive antagonist of vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit).[3][4][5] These receptors are critical mediators of angiogenesis (the formation of new blood vessels), tumor growth, and metastasis.[3][6] Preclinical studies demonstrated significant anti-angiogenic and antitumor activity across a range of cancer models.[4][7] Although this compound showed promise in early clinical trials, it ultimately did not demonstrate sufficient efficacy in Phase III trials for non-small cell lung cancer and other indications, leading to the discontinuation of its development.[1][2] This guide provides a detailed overview of the core preclinical research that defined its mechanism and therapeutic potential.
Pharmacodynamics: In Vitro Activity
This compound's primary mechanism of action is the direct inhibition of key receptor tyrosine kinases. In vitro assays consistently demonstrated its high potency and selectivity.
Kinase Inhibition Profile
This compound shows potent inhibitory activity against the VEGFR family and Kit, with slightly less potency against PDGFR.[8] It displays high selectivity, with over 1000-fold less activity against other kinases like EGFR, Src, and p38.[8][9]
| Target Kinase | IC50 (nM) | Reference |
| VEGFR1 (Flt-1) | 2 | [8] |
| VEGFR2 (KDR/Flk-1) | 3 | [8] |
| VEGFR3 (Flt-4) | 6 | [8] |
| c-Kit | 8 | [7] |
| PDGFR | 84 | [7] |
Effects on Endothelial and Tumor Cells
The anti-angiogenic effect of this compound is primarily driven by its impact on endothelial cells.
-
Endothelial Cell Proliferation: this compound significantly inhibits VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 10 nM.[8] In contrast, it has minimal effect on proliferation stimulated by basic fibroblast growth factor (bFGF), with an IC50 greater than 3,000 nM, highlighting its specificity for the VEGF pathway.[8][9]
-
Tumor Cell Proliferation: this compound generally does not directly inhibit the proliferation of tumor cells in vitro.[7][10][11] For example, concentrations up to 5 µM had no effect on the proliferation of various non-small-cell lung cancer (NSCLC) cell lines, including A549 and Calu-6.[10] This indicates that its antitumor effects observed in vivo are mediated primarily through the inhibition of angiogenesis in the tumor microenvironment rather than direct cytotoxicity to cancer cells.[7]
Activity Against Imatinib-Resistant Kit Mutations
Gastrointestinal stromal tumors (GIST) are often driven by activating mutations in the c-Kit gene. While imatinib is a standard therapy, resistance often develops through secondary mutations. Preclinical studies showed that this compound is active against several of these imatinib-resistant mutations.
| Kit Mutation | Type | This compound IC50 (nM) | Imatinib IC50 (nM) | Reference |
| V560D (exon 11) | Primary | 5 | >5 | [12][13] |
| Δ552-559 (exon 11) | Primary | 1 | >1 | [12][13] |
| AYins503-504 (exon 9) | Primary | 18 | 84 | [12][13] |
| V560D/V654A | Imatinib-Resistant | 77 | >3000 | [12][13] |
| V560D/T670I | Imatinib-Resistant | 277 | >3000 | [12][13] |
| Y823D | Imatinib-Resistant | 64 | N/A | [12][13] |
| D816H | Imatinib-Resistant | 99 | N/A | [12] |
| D816V | Imatinib-Resistant | >3000 | N/A | [12][13] |
Pharmacodynamics: In Vivo Efficacy
This compound demonstrated robust antitumor activity in a variety of animal models, both as a monotherapy and in combination with other cancer treatments.
Monotherapy in Xenograft Models
Oral administration of this compound led to significant, dose-dependent tumor growth inhibition or regression across multiple human cancer xenograft models.
| Cancer Type | Xenograft Model | Dose (mg/kg) | Tumor Growth Inhibition | Reference |
| NSCLC | A549 | 7.5 BID | 45% | [10] |
| NSCLC | A549 | 25 BID | 84% | [10] |
| NSCLC | A549 | 75 BID | 107% (regression) | [10] |
| NSCLC | Calu-6 | 75 BID | 66% | [10] |
| Breast Cancer (Basal-like) | BT-549 | 7.5, 25, or 75 BID | >55% | [14] |
| Breast Cancer (Basal-like) | GILM2 | 25 BID | 47% | [14] |
| Breast Cancer (Basal-like) | GILM2 | 75 BID | 58% | [14] |
| Breast Cancer (Basal-like) | HCC1187 | 25 BID | 81% | [14] |
| Breast Cancer (Basal-like) | HCC1187 | 75 BID | 91% | [14] |
| Breast Cancer (Mesenchymal) | MDA-MB-231 | 7.5 BID | 38% | [11] |
| Breast Cancer (Mesenchymal) | MDA-MB-231 | 25 BID | 74% | [11] |
| Breast Cancer (Mesenchymal) | MDA-MB-231 | 75 BID | 81% | [11] |
Histological analyses of tumors from treated animals confirmed the anti-angiogenic mechanism, revealing reduced blood vessel density and an increase in endothelial cell apoptosis, which preceded tumor cell apoptosis.[9]
Combination Therapy
This compound showed enhanced antitumor activity when combined with chemotherapy or radiation.
-
With Chemotherapy: In NSCLC xenograft models, combining this compound with cisplatin or docetaxel resulted in significantly greater tumor growth inhibition compared to either agent alone.[10] Similarly, in breast cancer models, combining this compound with docetaxel or tamoxifen was more effective than monotherapy.[11]
-
With Radiation: In head and neck squamous cell carcinoma (HNSCC) xenograft models (UM-SCC1 and SCC-1483), combination therapy with this compound and radiation showed a significantly increased response compared to either treatment alone.[15][16] this compound treatment was found to reduce vessel penetration into the tumor, thereby increasing intratumoral hypoxia.[15][16]
Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of this compound against target kinases was determined using Homogeneous Time-Resolved Fluorescence (HTRF) assays.
-
Enzyme Reaction: Recombinant kinase domains were mixed with a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 100 mM NaCl, 1.5 mM EGTA).[8]
-
Compound Addition: this compound was added in a 10-point dose-response curve.
-
Initiation: The reaction was initiated by adding ATP (at a concentration near the Km for each enzyme) and a biotinylated peptide substrate (e.g., gastrin peptide).[8]
-
Detection: After incubation, the reaction was stopped and the level of substrate phosphorylation was detected using a europium-labeled anti-phosphotyrosine antibody and streptavidin-allophycocyanin. The HTRF signal was measured, and IC50 values were calculated.
Cell Proliferation Assays
The effect of this compound on cell viability was measured using luminescence-based assays.
-
Cell Plating: Cells (e.g., HUVECs or tumor cell lines) were seeded in 96-well plates and allowed to attach overnight.[10]
-
Treatment: Cells were treated with 10-point serial dilutions of this compound or a control compound (e.g., docetaxel) for 72 hours at 37°C.[10]
-
Viability Measurement: Cell viability was quantified using an ATPlite 1-step luminescence assay, which measures the amount of ATP present, an indicator of metabolically active cells.[10]
-
Data Analysis: Luminescence was read on a microplate reader, and IC50 values were determined from the dose-response curves.
In Vivo Xenograft Studies
The in vivo efficacy of this compound was evaluated in subcutaneous tumor xenograft models.
-
Animal Model: Athymic nude mice were used for the studies.[11]
-
Tumor Implantation: Human tumor cells (e.g., A549, Calu-6) or tumor fragments were implanted subcutaneously into the flanks of the mice.[10][11]
-
Treatment Initiation: Once tumors reached a predetermined size (e.g., 150-200 mm³), animals were randomized into treatment and vehicle control groups.[14]
-
Drug Administration: this compound was administered orally, typically once or twice daily (QD or BID).[10][14] The vehicle was the formulation buffer without the active compound.
-
Tumor Measurement: Tumor volumes were measured regularly (e.g., twice weekly) using calipers, and calculated using the formula: (length × width²)/2. Animal body weights were also monitored as a measure of toxicity.[17]
-
Endpoint and Analysis: At the end of the study, tumors were excised, weighed, and processed for histological analysis (e.g., CD31 staining for blood vessel density, Ki67 for proliferation).[14] Tumor growth inhibition was calculated by comparing the mean tumor volume of treated groups to the vehicle control group.
Visualizations: Pathways and Workflows
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways inhibited by this compound.
Caption: this compound inhibits the VEGF signaling pathway.
Caption: this compound inhibits the PDGF signaling pathway.
Caption: this compound inhibits the c-Kit signaling pathway.
Experimental Workflow Diagram
Caption: A typical experimental workflow for an in vivo xenograft study.
Conclusion
The preclinical data for this compound established it as a potent, orally active inhibitor of VEGFR, PDGFR, and c-Kit. Its primary mechanism of action, the inhibition of tumor angiogenesis, was well-supported by both in vitro and in vivo studies. This compound demonstrated broad antitumor activity across a range of cancer xenograft models, including those for NSCLC, breast cancer, and GIST, and showed potential for combination therapy with both chemotherapy and radiation. The findings from these preclinical studies provided a strong rationale for its advancement into clinical trials. While this compound did not ultimately achieve clinical success, the comprehensive preclinical evaluation serves as a valuable case study in the development of multi-targeted anti-angiogenic agents.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound (AMG706), a potent multikinase inhibitor, antagonizes multidrug resistance by inhibiting the efflux activity of the ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. ClinPGx [clinpgx.org]
- 7. Efficacy and safety of this compound, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. apexbt.com [apexbt.com]
- 10. Antitumor activity of this compound alone and in combination with cisplatin or docetaxel in multiple human non–small-cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. This compound inhibits Kit mutations associated with gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. aacrjournals.org [aacrjournals.org]
- 15. Augmentation of radiation response by this compound, a multikinase inhibitor that targets vascular endothelial growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Augmentation of radiation response by this compound, a multikinase inhibitor that targets vascular endothelial growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. reactionbiology.com [reactionbiology.com]
Pharmacokinetics of Motesanib in Animal Models: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motesanib (formerly AMG 706) is a potent, orally bioavailable small-molecule inhibitor of multiple receptor tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).[1][2][3][4] Its mechanism of action, centered on the inhibition of angiogenesis and tumor cell proliferation, has made it a subject of significant interest in preclinical and clinical cancer research.[1][2] This technical guide provides a comprehensive overview of the available information on the pharmacokinetics of this compound in various animal models, detailing experimental methodologies and the key signaling pathways it modulates.
Data Presentation
A comprehensive summary of quantitative pharmacokinetic parameters for this compound in animal models is challenging to compile as specific values for Cmax, Tmax, AUC, half-life, and bioavailability are not consistently reported in publicly available literature. Preclinical studies have focused more on the efficacy and tolerability of this compound in tumor xenograft models. However, the following table summarizes the animal models and dosing regimens that have been utilized in these studies.
| Animal Model | Cancer Type (if applicable) | Route of Administration | Dosing Regimen | Reference |
| Mice | Human Non-Small-Cell Lung Cancer Xenografts | Oral | 7.5, 15, 25, 50, 75 mg/kg BID | [1] |
| Rats | N/A (Pharmacokinetic Study) | Oral | Not Specified | [5] |
| Rats | N/A (Angiogenesis Model) | Oral | Not Specified | [1] |
Note: The lack of publicly available intravenous pharmacokinetic data in these animal models precludes the calculation of absolute bioavailability.
Experimental Protocols
Bioanalytical Method for this compound Quantification in Rat Plasma
A validated ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method has been established for the quantification of this compound in rat plasma.[5]
-
Sample Preparation: Liquid-liquid extraction is performed on plasma samples using tert-butyl methyl ether. Linifanib is utilized as an internal standard.[5]
-
Chromatography:
-
Mass Spectrometry:
-
Method Validation:
The following workflow diagram illustrates the key steps in the bioanalytical process.
General Protocol for Xenograft Efficacy Studies in Mice
Preclinical efficacy of this compound has been evaluated in mice bearing human tumor xenografts.[1]
-
Animal Model: Athymic nude mice are commonly used.
-
Tumor Implantation: Human tumor cells (e.g., non-small-cell lung cancer cell lines) are implanted subcutaneously.
-
Treatment Initiation: Treatment with this compound or vehicle control typically begins once tumors reach a specified volume.
-
Drug Administration: this compound is administered orally, often twice daily (BID).
-
Monitoring: Tumor volume and body weight are monitored regularly throughout the study.
-
Endpoint: The study endpoint is often determined by tumor growth in the control group or a predetermined tumor volume.
Mandatory Visualization: Signaling Pathways
This compound exerts its therapeutic effects by inhibiting key signaling pathways involved in angiogenesis and cell proliferation. The following diagrams, generated using the DOT language, illustrate the simplified signaling cascades of VEGFR, PDGFR, and c-Kit, highlighting the point of inhibition by this compound.
VEGFR Signaling Pathway
PDGFR Signaling Pathway
c-Kit Signaling Pathway
Conclusion
References
- 1. AMG 706, an oral, multikinase inhibitor that selectively targets vascular endothelial growth factor, platelet-derived growth factor, and kit receptors, potently inhibits angiogenesis and induces regression in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Development and validation of a UPLC-MS/MS method for determination of this compound in plasma: Application to metabolic stability and pharmacokinetic studies in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Motesanib Signal Transduction Pathway Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Motesanib (AMG-706) is a potent, orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs).[1][2] Primarily recognized for its anti-angiogenic properties, this compound selectively antagonizes Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).[3][4] This technical guide provides a comprehensive overview of the signal transduction pathways inhibited by this compound, supported by quantitative data from preclinical studies, detailed experimental protocols for key assays, and visualizations of the underlying molecular interactions and experimental workflows.
Introduction
Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis.[5] The VEGF signaling pathway is a primary driver of this process.[6] this compound was developed as a multi-targeted angiokinase inhibitor to simultaneously block several key pathways implicated in tumor angiogenesis and growth.[1][7] It acts as an ATP-competitive inhibitor of VEGFRs, PDGFR, and c-Kit, thereby disrupting downstream signaling cascades involved in endothelial cell proliferation, migration, and survival, as well as direct effects on tumor cells in certain contexts.[8][9] Despite promising preclinical and early clinical results, this compound's development was discontinued after Phase III trials in non-small cell lung cancer (NSCLC) did not meet their primary endpoints.[1][10] Nevertheless, the study of this compound provides valuable insights into the complexities of targeting multiple kinase pathways in oncology.
Mechanism of Action and Inhibited Signaling Pathways
This compound exerts its therapeutic effects by competitively binding to the ATP-binding pocket of the kinase domain of its target receptors, preventing phosphorylation and subsequent activation of downstream signaling molecules.
VEGFR Signaling Pathway Inhibition
The binding of VEGF ligands to their receptors (VEGFR-1, -2, and -3) on endothelial cells is a primary instigator of angiogenesis.[11] this compound potently inhibits all three VEGFRs, with a particularly high affinity for VEGFR-2, the principal mediator of angiogenic signals.[5][8] Inhibition of VEGFR signaling leads to the suppression of downstream pathways, including the RAS/MAPK cascade, which is crucial for endothelial cell proliferation.[12]
PDGFR Signaling Pathway Inhibition
The Platelet-Derived Growth Factor (PDGF) signaling pathway plays a crucial role in the proliferation and migration of mesenchymal cells, including pericytes that are essential for blood vessel maturation and stability.[13][14] By inhibiting PDGFR, this compound can disrupt the pericyte coverage of tumor vasculature, leading to vessel destabilization and regression.
c-Kit Signaling Pathway Inhibition
The c-Kit receptor and its ligand, Stem Cell Factor (SCF), are involved in the pathogenesis of various cancers, most notably Gastrointestinal Stromal Tumors (GISTs).[9][15] Activating mutations in c-Kit lead to uncontrolled cell proliferation. This compound potently inhibits wild-type and certain imatinib-resistant mutants of c-Kit, suggesting a direct anti-tumor effect in c-Kit-driven malignancies.[9][16]
Quantitative Data
In Vitro Kinase and Cell-Based Assay Data
The inhibitory activity of this compound has been quantified against various kinases and in cell-based proliferation and phosphorylation assays.
| Target/Assay | IC50 (nM) | Cell Line/System | Reference |
| VEGFR1 | 2 | Enzyme Assay | [8][17] |
| VEGFR2 | 3 | Enzyme Assay | [8][17] |
| VEGFR3 | 6 | Enzyme Assay | [8][17] |
| c-Kit (wild-type) | 8 | Enzyme Assay | [16] |
| PDGFR | 84 | Enzyme Assay | [16] |
| VEGF-induced HUVEC Proliferation | 10 | HUVECs | [8][17] |
| SCF-induced c-Kit Phosphorylation | 37 | Cell-based Assay | [8][17] |
| PDGF-induced Proliferation | 207 | Cell-based Assay | [8] |
| c-Kit (V560D mutant) | 5 | CHO Cells | [9][15] |
| c-Kit (Δ552-559 mutant) | 1 | CHO Cells | [9][15] |
| c-Kit (AYins503-504 mutant) | 18 | CHO Cells | [9][15] |
| c-Kit (V560D/V654A mutant) | 77 | CHO Cells | [9][15] |
| c-Kit (Y823D mutant) | 64 | CHO Cells | [9][15] |
| c-Kit (V560D/T670I mutant) | 277 | CHO Cells | [9][15] |
In Vivo Xenograft Model Data
This compound has demonstrated significant anti-tumor activity in various human tumor xenograft models in mice.
| Xenograft Model | Dosing | Tumor Growth Inhibition | Reference |
| A549 (NSCLC) | 7.5, 25, 75 mg/kg BID | 45%, 84%, 107% | [18][19] |
| Calu-6 (NSCLC) | 75 mg/kg BID | 66% | [18][19] |
| NCI-H358 (NSCLC) | 25, 75 mg/kg BID | 94%, 127% | [18] |
| NCI-H1299 (NSCLC) | 25, 75 mg/kg BID | 56%, 72% | [18][19] |
| NCI-H1650 (NSCLC) | 15, 50, 75 mg/kg BID | 45%, 67%, 78% | [18][19] |
| MCF-7 (Breast) | Dose-dependent | Significant reduction | [20] |
| MDA-MB-231 (Breast) | Dose-dependent | Significant reduction | [20] |
| Cal-51 (Breast) | Dose-dependent | Significant reduction | [20] |
Clinical Trial Data (Selected)
| Trial | Phase | Indication | Treatment | Key Outcome | Reference |
| MONET1 | III | Non-Squamous NSCLC | This compound (125mg QD) + Chemo vs. Placebo + Chemo | Did not meet primary OS endpoint (13.0 vs 11.0 months, p=0.14). | [10][21][22] |
| MONET-A | III | Non-Squamous NSCLC (Asian) | This compound + Chemo vs. Placebo + Chemo | Did not meet primary PFS endpoint. | [22] |
| Phase II | II | Imatinib-Resistant GIST | This compound (125mg QD) | Median PFS: 16 weeks. | [16][23] |
Experimental Protocols
In Vitro Kinase Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This protocol outlines a general method for determining the inhibitory activity of this compound against a target kinase.
-
Assay Preparation :
-
Reaction Mixture :
-
The assay is performed in a reaction buffer, commonly containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM MnCl₂, 100 mM NaCl, and 1.5 mM EGTA.[8]
-
The kinase is mixed with the reaction buffer.
-
-
Incubation :
-
The reaction is initiated by the addition of ATP and the substrate.
-
The mixture is incubated at room temperature for a defined period (e.g., 60 minutes).
-
-
Detection :
-
The reaction is stopped, and detection reagents (e.g., europium-labeled anti-phosphotyrosine antibody and an allophycocyanin-labeled streptavidin tracer) are added.
-
After another incubation period, the HTRF signal is read on a compatible plate reader.
-
-
Data Analysis :
-
The percentage of inhibition is calculated for each this compound concentration.
-
IC50 values are determined by fitting the data to a four-parameter logistic equation.[8]
-
Cell Proliferation Assay (e.g., HUVEC Proliferation)
This protocol describes a method to assess the effect of this compound on VEGF-stimulated endothelial cell proliferation.
-
Cell Seeding :
-
Human Umbilical Vein Endothelial Cells (HUVECs) are seeded in 96-well plates in endothelial basal medium supplemented with a low percentage of fetal bovine serum (e.g., 2%) but without exogenous growth factors.[11]
-
-
Compound and Stimulant Addition :
-
Incubation :
-
The plates are incubated for a period of 4 days, with fresh VEGF added daily.[11]
-
-
Viability Assessment :
-
Data Analysis :
-
The plate is read on a fluorescence plate reader.
-
IC50 values are calculated using a four-parameter logistic model.[8]
-
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a xenograft model.
-
Tumor Implantation :
-
Tumor Growth and Randomization :
-
Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³).
-
Animals are then randomized into treatment and control groups.
-
-
Treatment Administration :
-
This compound is administered orally, typically once or twice daily (BID), at various dose levels (e.g., 7.5, 25, 75 mg/kg).[18]
-
The vehicle control group receives the formulation without the active compound.
-
In combination studies, chemotherapeutic agents (e.g., cisplatin, docetaxel) are administered according to their respective schedules.[18]
-
-
Monitoring :
-
Tumor volume and body weight are measured regularly (e.g., twice weekly).
-
Animal health is monitored throughout the study.
-
-
Endpoint and Analysis :
-
The study is terminated when tumors in the control group reach a specified size or after a fixed duration.
-
Tumors are excised, weighed, and may be processed for histological analysis (e.g., to assess blood vessel density).[20]
-
Tumor growth inhibition is calculated by comparing the mean tumor volume of treated groups to the control group.
-
Conclusion
This compound is a well-characterized multi-kinase inhibitor that potently targets key signaling pathways involved in angiogenesis and tumor cell proliferation, namely VEGFR, PDGFR, and c-Kit. Preclinical data robustly demonstrate its inhibitory activity in both in vitro and in vivo models. While this compound did not achieve its primary clinical endpoints in later-stage trials for NSCLC, the extensive research conducted provides a valuable foundation for understanding the therapeutic potential and challenges of targeting these pathways. The data and protocols presented in this guide serve as a comprehensive resource for researchers in the field of oncology and drug development, facilitating further investigation into the roles of these critical signaling networks in cancer.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Facebook [cancer.gov]
- 4. This compound - AdisInsight [adisinsight.springer.com]
- 5. Ab-initio and Conformational Analysis of a Potent VEGFR-2 Inhibitor: A Case Study on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. This compound inhibits Kit mutations associated with gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Top-Line Results Announced of Pivotal Phase 3 this compound Trial in Advanced Non-Squamous Non-Small Cell Lung Cancer Patients [prnewswire.com]
- 11. aacrjournals.org [aacrjournals.org]
- 12. ClinPGx [clinpgx.org]
- 13. publications.ersnet.org [publications.ersnet.org]
- 14. Targeting the PDGF signaling pathway in tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 15. This compound inhibits Kit mutations associated with gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Efficacy and safety of this compound, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. apexbt.com [apexbt.com]
- 18. Antitumor activity of this compound alone and in combination with cisplatin or docetaxel in multiple human non–small-cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Broad antitumor activity in breast cancer xenografts by this compound, a highly selective, oral inhibitor of vascular endothelial growth factor, platelet-derived growth factor, and Kit receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Anti-angiogenic agents in Non-Small-Cell Lung Cancer (NSCLC): a perspective on the MONET1 (this compound NSCLC Efficacy and Tolerability) study - PMC [pmc.ncbi.nlm.nih.gov]
- 22. onclive.com [onclive.com]
- 23. Efficacy and safety of this compound, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
Motesanib: A Technical Deep Dive into its Discovery, Development, and Eventual Discontinuation
For Researchers, Scientists, and Drug Development Professionals
Abstract
Motesanib (AMG 706), an orally bioavailable small molecule, emerged from discovery efforts at Amgen as a potent inhibitor of multiple receptor tyrosine kinases, primarily targeting vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-Kit).[1][2] Its mechanism of action, centered on the inhibition of angiogenesis and direct antitumor effects, positioned it as a promising therapeutic candidate across a spectrum of solid tumors. This technical guide provides a comprehensive overview of the discovery and development history of this compound, detailing its preclinical characterization, extensive clinical trial evaluation, and the ultimate reasons for the cessation of its development. Quantitative data from key studies are presented in structured tables for comparative analysis, and detailed experimental protocols are provided. Signaling pathways and experimental workflows are visualized through Graphviz diagrams to offer a clear graphical representation of the underlying science.
Discovery and Preclinical Development
This compound, chemically known as N-(3,3-dimethyl-2,3-dihydro-1H-indol-6-yl)-2-[(pyridin-4-ylmethyl)amino]pyridine-3-carboxamide, was identified as a novel nicotinamide derivative.[3][4] It is a potent ATP-competitive inhibitor of VEGFR1, 2, and 3, with additional activity against c-Kit, PDGFR, and Ret.[5][6]
In Vitro Activity
This compound demonstrated potent inhibition of key kinases involved in angiogenesis and tumor cell proliferation. The half-maximal inhibitory concentrations (IC50) from in vitro kinase assays are summarized in Table 1.
| Target Kinase | IC50 (nM) |
| VEGFR1 | 2[5][6][7] |
| VEGFR2 | 3[5][6][7] |
| VEGFR3 | 6[5][6][7] |
| c-Kit | 8[6][8] |
| PDGFR | 84[6] |
| Ret | 59[6] |
| Table 1: In Vitro Kinase Inhibition Profile of this compound. |
In cellular assays, this compound effectively inhibited VEGF-induced proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of 10 nM.[5] However, it did not show significant inhibition of basic fibroblast growth factor (bFGF)-induced proliferation, indicating its selectivity.[5] this compound also demonstrated the ability to inhibit autophosphorylation of several clinically relevant c-Kit mutants with greater potency than imatinib.[8]
In Vivo Preclinical Studies
The antitumor activity of this compound was evaluated in various human tumor xenograft models in mice. Oral administration of this compound led to significant, dose-dependent tumor growth inhibition and, in some cases, tumor regression.[3][8] Histological analysis of tumor xenografts from this compound-treated animals revealed a reduction in blood vessel density and an increase in endothelial cell apoptosis, preceding tumor cell apoptosis, confirming its anti-angiogenic mechanism of action in vivo.[3] A summary of the in vivo efficacy of this compound in different xenograft models is presented in Table 2.
| Tumor Model | Dosing | Tumor Growth Inhibition | Reference |
| A431 (epidermoid carcinoma) | Dose-dependent | Regression of established xenografts | [3] |
| Human Breast Carcinoma | Not specified | Significant tumor regression | [8] |
| Non-small cell lung cancer | Not specified | Significant tumor regression | [8] |
| Medullary thyroid cancer | Not specified | Significant tumor regression | [8] |
| HT29 (colorectal carcinoma) | Not specified | Antiproliferative and apoptotic effects | [9] |
| UM-SCC1 & SCC-1483 (HNSCC) | In combination with radiation | Increased response compared to either agent alone | [10] |
| Table 2: Summary of this compound In Vivo Efficacy in Xenograft Models. |
Clinical Development
This compound underwent extensive clinical evaluation in a variety of solid tumors, progressing through Phase I, II, and III trials. The diphosphate salt of this compound was used in clinical formulations.[1]
Phase I Studies
The initial Phase I dose-escalation study in patients with advanced solid tumors established the maximum tolerated dose (MTD) of this compound at 125 mg once daily, administered continuously.[11] The most common dose-limiting toxicities included encephalopathy, fatigue, and hyperbilirubinemia.[12] This study also provided early evidence of antitumor activity, with five patients (7%) achieving a partial response.[11] Pharmacokinetic analyses showed that this compound plasma concentrations increased in a dose-proportional manner with no accumulation after multiple doses.[11] A subsequent Phase Ib study explored this compound in combination with gemcitabine and erlotinib, establishing an MTD of 100 mg once daily for this combination.[13]
Phase II Studies
This compound was evaluated in several Phase II trials across different cancer types.
-
Thyroid Cancer: In a study of patients with advanced medullary thyroid cancer (MTC), this compound (125 mg/day) resulted in a low objective response rate of 2%, but 81% of patients achieved stable disease, with a median progression-free survival (PFS) of 48 weeks.[14][15][16][17]
-
Gastrointestinal Stromal Tumors (GIST): In patients with imatinib-resistant GIST, this compound treatment led to an objective response rate of 3%, with 59% of patients achieving stable disease. The median PFS was 16 weeks.[8]
-
Ovarian Cancer: A trial in patients with persistent or recurrent ovarian, fallopian tube, and primary peritoneal carcinomas was prematurely halted due to a high incidence of posterior reversible encephalopathy syndrome (PRES), a serious neurological toxicity.[12]
-
Breast Cancer: A Phase II evaluation as a first-line therapy for breast cancer did not show sufficient evidence to support further investigation.[1][2]
Phase III Studies in Non-Small Cell Lung Cancer (NSCLC)
The most extensive clinical evaluation of this compound was in non-small cell lung cancer (NSCLC).
-
MONET1 Trial: This large, randomized, double-blind, placebo-controlled Phase III trial (NCT00460317) evaluated this compound in combination with paclitaxel and carboplatin as a first-line treatment for advanced non-squamous NSCLC.[18] The trial did not meet its primary endpoint of improving overall survival (OS).[19] While there was a statistically significant improvement in progression-free survival (PFS) and objective response rate (ORR), these benefits did not translate into a survival advantage (see Table 3).[19] The study was also temporarily suspended at one point due to a higher rate of early mortality and hemoptysis in patients with squamous NSCLC histology receiving this compound.
| Endpoint | This compound + Chemotherapy | Placebo + Chemotherapy | p-value |
| Median Overall Survival (OS) | 13.0 months | 11.0 months | 0.14[19] |
| Median Progression-Free Survival (PFS) | 5.6 months | 5.4 months | <0.001[19] |
| Objective Response Rate (ORR) | 40% | 26% | <0.001[19] |
| Table 3: Key Efficacy Results from the MONET1 Trial in the Overall Population. |
An exploratory subgroup analysis of the MONET1 trial suggested a potential survival benefit in Asian patients.[20]
-
MONET-A Trial: Based on the subgroup analysis from MONET1, the MONET-A trial (NCT01463070), a Phase III study in a similar setting, was conducted exclusively in East Asian patients. However, this trial also failed to meet its primary endpoint of improving PFS.[21]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway Inhibition
This compound exerts its effects by blocking the ATP-binding site of several receptor tyrosine kinases, thereby inhibiting downstream signaling pathways crucial for angiogenesis and tumor cell proliferation.
Caption: this compound inhibits key signaling pathways.
Representative In Vitro Kinase Assay Workflow
The following diagram illustrates a typical workflow for an in vitro kinase assay used to determine the IC50 values of this compound.
Caption: Workflow for in vitro kinase inhibition assay.
Experimental Protocols
In Vitro Kinase Assays (Homogeneous Time-Resolved Fluorescence - HTRF)
The inhibitory activity of this compound against various kinases was determined using HTRF assays. The general protocol involved the following steps:
-
Reagent Preparation: Recombinant kinase enzymes, biotinylated peptide substrates, and ATP were prepared in a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 1 mM DTT). This compound was serially diluted in DMSO.
-
Assay Reaction: The kinase, substrate, and this compound at various concentrations were mixed in a microplate. The reaction was initiated by the addition of ATP.
-
Incubation: The plate was incubated at room temperature for a specified period (e.g., 30-60 minutes) to allow for substrate phosphorylation.
-
Detection: A detection solution containing a europium cryptate-labeled anti-phospho-specific antibody and streptavidin-XL665 was added to the wells.
-
Signal Reading: After another incubation period, the HTRF signal was read on a compatible plate reader. The ratio of the fluorescence at 665 nm and 620 nm was calculated.
-
Data Analysis: The percentage of inhibition was calculated for each this compound concentration, and the IC50 value was determined by fitting the data to a four-parameter logistic equation.[5]
Human Tumor Xenograft Studies
The in vivo efficacy of this compound was assessed using human tumor xenograft models in immunocompromised mice (e.g., athymic nude mice). A general protocol is as follows:
-
Cell Culture and Implantation: Human cancer cell lines were cultured under standard conditions. A specific number of cells (e.g., 5 x 10^6) were suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of the mice.
-
Tumor Growth and Randomization: Tumors were allowed to grow to a palpable size (e.g., 100-200 mm³). The tumor-bearing mice were then randomized into control (vehicle) and treatment groups.
-
Drug Administration: this compound was formulated for oral administration (e.g., in a suspension) and administered daily or twice daily at specified doses. The control group received the vehicle.
-
Tumor Measurement and Body Weight Monitoring: Tumor dimensions were measured regularly (e.g., twice weekly) with calipers, and tumor volume was calculated using the formula: (length x width²)/2. The body weight of the mice was also monitored as an indicator of toxicity.
-
Endpoint and Tissue Collection: The study was terminated when tumors in the control group reached a predetermined size or at a specified time point. Tumors and other tissues were then collected for further analysis, such as immunohistochemistry for markers of angiogenesis (e.g., CD31), proliferation (e.g., Ki-67), and apoptosis (e.g., cleaved caspase-3).[3][10]
Pharmacokinetics and Metabolism
Population pharmacokinetic (POPPK) modeling of this compound and its active metabolite, M4, was performed using data from 451 patients across eight clinical trials. A two-compartment model best described the pharmacokinetics of this compound. The apparent clearance of this compound was influenced by serum albumin levels and sex, though these effects were not considered clinically significant enough to warrant dose adjustments.[22] this compound did not accumulate with daily dosing.[8] The cytochrome P450 3A4 (CYP3A4) enzyme is the major isozyme involved in the oxidative metabolism of this compound.[23]
Safety and Tolerability
Across the clinical trial program, the most frequently reported treatment-related adverse events with this compound included fatigue, diarrhea, nausea, and hypertension.[11] Hypertension is a known class effect of VEGFR inhibitors.[8] More serious adverse events were also observed, including thromboembolic events, hemorrhage, and in the case of the ovarian cancer trial, a high incidence of posterior reversible encephalopathy syndrome.[8][12] In the MONET1 trial, an increased risk of hemoptysis was noted in patients with squamous NSCLC.
Discontinuation of Development
Despite showing promising preclinical activity and some clinical benefit in terms of response rates and progression-free survival in certain settings, the development of this compound was ultimately discontinued.[1] The primary reasons for this decision were the failure to demonstrate a significant overall survival benefit in large, well-controlled Phase III trials in NSCLC, coupled with a challenging safety profile that included serious adverse events.[19][21] The lack of a clear survival advantage, which is the gold standard for oncology drug approval, made it difficult to justify its continued development in the context of its associated toxicities.
Conclusion
The story of this compound's development from a promising multi-targeted kinase inhibitor to its eventual discontinuation provides valuable insights for the field of oncology drug development. Its journey highlights the critical importance of translating improvements in intermediate endpoints like PFS and ORR into a demonstrable overall survival benefit. Furthermore, it underscores the ongoing challenge of managing the on-target and off-target toxicities of potent multi-kinase inhibitors. The comprehensive preclinical and clinical data generated for this compound, as detailed in this guide, remain a valuable resource for researchers and scientists working on the next generation of targeted cancer therapies.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. newdrugapprovals.org [newdrugapprovals.org]
- 3. AMG 706, an oral, multikinase inhibitor that selectively targets vascular endothelial growth factor, platelet-derived growth factor, and kit receptors, potently inhibits angiogenesis and induces regression in tumor xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | C22H23N5O | CID 11667893 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Efficacy and safety of this compound, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effects of a Multikinase Inhibitor this compound (AMG 706) Alone and Combined with the Selective DuP-697 COX-2 Inhibitor on Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Augmentation of radiation response by this compound, a multikinase inhibitor that targets vascular endothelial growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Safety, pharmacokinetics, and efficacy of AMG 706, an oral multikinase inhibitor, in patients with advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A Phase II Evaluation of this compound (AMG 706) in the Treatment of Persistent or Recurrent Ovarian, Fallopian Tube and Primary Peritoneal Carcinomas: A Gynecologic Oncology Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Safety and pharmacokinetics of this compound in combination with gemcitabine and erlotinib for the treatment of solid tumors: a phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phase II study of safety and efficacy of this compound in patients with progressive or symptomatic, advanced or metastatic medullary thyroid cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. ascopubs.org [ascopubs.org]
- 16. ascopubs.org [ascopubs.org]
- 17. Phase II study of safety and effic ... | Article | H1 Connect [archive.connect.h1.co]
- 18. ClinicalTrials.gov [clinicaltrials.gov]
- 19. Anti-angiogenic agents in Non-Small-Cell Lung Cancer (NSCLC): a perspective on the MONET1 (this compound NSCLC Efficacy and Tolerability) study - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Phase III study (MONET1) of this compound plus carboplatin/paclitaxel in patients with advanced nonsquamous nonsmall-cell lung cancer (NSCLC): Asian subgroup analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Phase III, Randomized, Placebo-Controlled, Double-Blind Trial of this compound (AMG-706) in Combination With Paclitaxel and Carboplatin in East Asian Patients With Advanced Nonsquamous Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Population pharmacokinetic modeling of this compound and its active metabolite, M4, in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motesanib (AMG 706), an orally bioavailable small molecule, is a potent inhibitor of multiple receptor tyrosine kinases (RTKs).[1][2] It primarily targets vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (Kit), playing a critical role in angiogenesis and cellular proliferation.[1][3] This technical guide provides an in-depth overview of this compound, its mechanism of action, related compounds, and the experimental protocols used for its evaluation. While this compound showed promise in early clinical trials for various cancers including thyroid and non-small cell lung cancer, its development was ultimately discontinued due to insufficient efficacy in later-phase trials.[2][4][5] Nevertheless, the study of this compound and its analogs continues to provide valuable insights for the development of next-generation kinase inhibitors.
Mechanism of Action
This compound is an ATP-competitive inhibitor, targeting the kinase activity of several RTKs that are crucial for tumor growth and angiogenesis.[6][7] Its primary targets include VEGFR1, VEGFR2, VEGFR3, Kit, and to a lesser extent, PDGFR and Ret.[8] By blocking the phosphorylation of these receptors, this compound effectively inhibits downstream signaling pathways, leading to a reduction in tumor vascularization and cell proliferation.[1][9]
Quantitative Data: Potency and Efficacy
The inhibitory activity of this compound has been quantified against various kinases and in cellular assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Kinase Inhibition by this compound
| Target Kinase | IC50 (nM) |
| VEGFR1 | 2[6][7][8][10] |
| VEGFR2 | 3[6][7][8][10] |
| VEGFR3 | 6[6][7][8][10] |
| c-Kit | 8[1][8] |
| PDGFR | 84[8] |
| Ret | 59[8] |
Table 2: Cellular Activity of this compound
| Assay | Cell Line | Stimulant | IC50 (nM) |
| Cellular Proliferation | HUVECs | VEGF | 10[1][6][7][10] |
| Cellular Proliferation | HUVECs | bFGF | > 3,000[6][7][10] |
| Cellular Proliferation | - | PDGF | 207[1][6][7][10] |
| c-Kit Phosphorylation | - | SCF | 37[1][6][7][10] |
Table 3: In Vivo Efficacy of this compound
| Animal Model | Effect | Dosage |
| Rat Corneal Angiogenesis | Inhibition of VEGF-induced angiogenesis | ED50: 4.9 mg/kg (once daily)[1][7] |
| Rat Corneal Angiogenesis | Inhibition of VEGF-induced angiogenesis | ED50: 2.1 mg/kg (twice daily)[1][7] |
| A431 Xenografts | Dose-dependent tumor regression | - |
| Head and Neck Squamous Cell Carcinoma (HNSCC) Xenograft Models | Significant anti-tumor activity (with radiation) | -[6][11] |
Signaling Pathways
This compound exerts its effects by inhibiting key signaling pathways involved in cell growth, proliferation, and angiogenesis. The primary pathways affected are those downstream of VEGFR, PDGFR, and Kit.
VEGFR Signaling Pathway
Vascular Endothelial Growth Factor (VEGF) binding to its receptors (VEGFRs) on endothelial cells is a critical step in angiogenesis.[12] Activation of VEGFRs triggers multiple downstream signaling cascades, including the PLCγ-PKC-MAPK and PI3K-Akt pathways, which promote endothelial cell proliferation, survival, migration, and permeability.[12][13]
Caption: this compound inhibits VEGFR signaling to block angiogenesis.
PDGFR Signaling Pathway
Platelet-Derived Growth Factor (PDGF) and its receptor (PDGFR) are involved in cell proliferation, migration, and angiogenesis.[14][15] Upon PDGF binding, PDGFR dimerizes and autophosphorylates, activating downstream pathways such as the Ras-MAPK and PI3K/AKT pathways.[15][16]
Caption: this compound blocks PDGFR signaling to reduce cell growth.
Kit Signaling Pathway
The binding of Stem Cell Factor (SCF) to the Kit receptor is crucial for the development and function of various cell types, including hematopoietic stem cells and mast cells.[17][18] Activation of Kit leads to the stimulation of multiple signaling pathways, including the PI3-kinase and Src kinase pathways, which are important for cell proliferation and survival.[19][20]
Caption: this compound inhibits Kit signaling, affecting cell survival.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
In Vitro Kinase Assays
These assays are used to determine the direct inhibitory effect of this compound on the enzymatic activity of target kinases.
Caption: Workflow for in vitro kinase inhibition assay.
Methodology:
-
Optimal enzyme, ATP, and substrate concentrations are determined for each kinase using homogeneous time-resolved fluorescence (HTRF) assays.[1][7]
-
This compound is tested in a 10-point dose-response curve for each enzyme.[1][7]
-
The assay typically consists of the enzyme mixed with a kinase reaction buffer containing 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM MnCl2, 100 mM NaCl, and 1.5 mM EGTA.[7][10]
-
A final concentration of 1 mM DTT, 0.2 mM NaVO4, and 20 μg/mL BSA is added.[1][7][10]
-
The reaction is initiated by adding ATP and a suitable substrate (e.g., gastrin peptide).[1][7]
-
After a 30-minute incubation at room temperature, HTRF reagents (streptavidin-allophycocyanin and Eu-PT66) are added.[1][7][10]
-
The plate is read on a Discovery instrument, and IC50 values are calculated using a four-parameter logistic equation with the Levenberg-Marquardt algorithm.[1][6][7][10]
Cell Proliferation Assays
These assays measure the effect of this compound on the proliferation of cells, typically in response to a growth factor.
Caption: Workflow for cell proliferation assay.
Methodology:
-
Cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), are seeded in plates.[1]
-
The cells are preincubated for 2 hours with varying concentrations of this compound.[1][6]
-
A growth factor, such as 50 ng/mL VEGF or 20 ng/mL bFGF, is added to stimulate proliferation.[1][6]
-
After incubation, the cells are washed twice with DPBS and the plates are frozen at -70°C for 24 hours.[1][6]
-
Cell proliferation is assessed by adding CyQuant dye, and the fluorescence is read on a Victor 1420 workstation.[1]
-
IC50 values are calculated using the Levenberg-Marquardt algorithm into a four-parameter logistic equation.[1][6]
Conclusion
This compound is a well-characterized multi-targeted tyrosine kinase inhibitor with potent activity against VEGFRs, PDGFRs, and Kit. While its clinical development was halted, the extensive preclinical and clinical data available for this compound provide a valuable resource for the ongoing development of anti-angiogenic and anti-cancer therapies. The detailed understanding of its mechanism of action, target engagement, and the signaling pathways it modulates continues to inform the design of more selective and effective kinase inhibitors. The experimental protocols outlined in this guide serve as a foundation for the continued investigation of this compound analogs and other novel anti-cancer agents.
References
- 1. This compound | VEGFR | c-Kit | TargetMol [targetmol.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Facebook [cancer.gov]
- 4. Top-Line Results Announced of Pivotal Phase 3 this compound Trial in Advanced Non-Squamous Non-Small Cell Lung Cancer Patients [prnewswire.com]
- 5. Phase 3 Trial of this compound in NSCLC Suspended [medscape.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. aacrjournals.org [aacrjournals.org]
- 10. apexbt.com [apexbt.com]
- 11. Augmentation of radiation response by this compound, a multikinase inhibitor that targets vascular endothelial growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. cusabio.com [cusabio.com]
- 13. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Targeting the PDGF/PDGFR signaling pathway for cancer therapy: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. sinobiological.com [sinobiological.com]
- 16. sinobiological.com [sinobiological.com]
- 17. Kit signaling pathway Gene Ontology Term (GO:0038109) [informatics.jax.org]
- 18. Signaling by Kit protein-tyrosine kinase--the stem cell factor receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. embopress.org [embopress.org]
- 20. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Motesanib in In Vitro Angiogenesis Assays
Introduction
Motesanib (AMG 706) is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) crucial to the process of angiogenesis.[1][2] It is a valuable tool for researchers in oncology, vascular biology, and drug development to study the mechanisms of blood vessel formation and to evaluate novel anti-angiogenic therapies. This compound selectively targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and the Stem Cell Factor Receptor (c-Kit).[3][4] This multi-targeted approach allows for a more complete inhibition of the complex signaling networks that drive tumor angiogenesis and growth.[5]
These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in key in vitro angiogenesis assays, including cell proliferation, tube formation, and cell migration.
Mechanism of Action: Key Signaling Pathways
This compound exerts its anti-angiogenic effects by competitively inhibiting ATP binding to the kinase domains of several key receptors. This blockade prevents receptor autophosphorylation and the activation of downstream signaling cascades that are essential for endothelial cell proliferation, migration, survival, and differentiation—all critical steps in the formation of new blood vessels.[3][6]
1. VEGF Signaling Pathway
The Vascular Endothelial Growth Factor (VEGF) signaling pathway is a primary driver of angiogenesis.[7] VEGF ligands bind to their receptors (VEGFRs) on endothelial cells, triggering a cascade that promotes cell proliferation and migration.[8] this compound potently inhibits VEGFR-1, -2, and -3, effectively shutting down this critical pro-angiogenic pathway.[9]
Caption: this compound inhibits the VEGF signaling pathway.
2. PDGF Signaling Pathway
The Platelet-Derived Growth Factor (PDGF) pathway plays a significant role in the recruitment and maturation of pericytes and smooth muscle cells that support newly formed blood vessels.[10][11] By inhibiting PDGFR, this compound can disrupt the structural integrity and stability of the tumor vasculature.[6]
Caption: this compound inhibits the PDGF signaling pathway.
3. c-Kit Signaling Pathway
The c-Kit receptor and its ligand, Stem Cell Factor (SCF), are implicated in the pathogenesis of certain tumors and can contribute to angiogenesis.[12][13] this compound's inhibition of c-Kit provides an additional mechanism to directly and indirectly suppress tumor growth and neovascularization.[14]
Caption: this compound inhibits the c-Kit signaling pathway.
Quantitative Data: Inhibitory Activity of this compound
This compound has been characterized as a potent inhibitor of its target kinases and of angiogenesis-related cellular processes. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Target/Process | IC50 Value | Cell Type/Assay Condition | Reference |
| Kinase Activity | |||
| VEGFR-1 | 2 nM | Cell-free kinase assay | [3][15] |
| VEGFR-2 | 3 nM | Cell-free kinase assay | [3][15] |
| VEGFR-3 | 6 nM | Cell-free kinase assay | [3][15] |
| c-Kit | 8 nM | Cell-free kinase assay | [12][15] |
| PDGFR | 84 nM | Cell-free kinase assay | [3][4] |
| Cellular Activity | |||
| VEGF-induced Proliferation | 10 nM | Human Umbilical Vein Endothelial Cells (HUVECs) | [15] |
| SCF-induced c-Kit Phosphorylation | 37 nM | MO7e cells | [15] |
| PDGF-induced Proliferation | 207 nM | Normal Human Dermal Fibroblasts (NHDFs) | [15] |
| Kit (V560D mutant) Autophosphorylation | 5 nM | CHO cells | |
| Kit (AYins503-504 mutant) Autophosphorylation | 18 nM | CHO cells |
Experimental Protocols
The following are detailed protocols for standard in vitro angiogenesis assays, adapted for the evaluation of this compound.
Protocol 1: Endothelial Cell Proliferation Assay (VEGF-Stimulated)
This assay measures the ability of this compound to inhibit the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), stimulated by VEGF.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Basal Medium (e.g., Medium 200PRF) with low serum (e.g., 1-2% FBS)
-
Recombinant Human VEGF-A
-
This compound Diphosphate (dissolved in DMSO)
-
96-well cell culture plates
-
Cell proliferation detection reagent (e.g., MTT, WST-1, or BrdU kit)
-
Plate reader
Procedure:
-
Cell Seeding: Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells/well in 100 µL of full EGM-2 medium. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.
-
Serum Starvation: Gently aspirate the medium and wash once with PBS. Add 100 µL of basal medium with low serum and incubate for 4-6 hours to synchronize the cells.
-
This compound Treatment: Prepare serial dilutions of this compound in low-serum basal medium. Typical final concentrations for an IC50 curve range from 0.1 nM to 1 µM. Also prepare a vehicle control (DMSO) and a no-treatment control.
-
Stimulation: To the appropriate wells, add your this compound dilutions followed immediately by VEGF-A to a final concentration of 20-50 ng/mL. The final volume in each well should be 200 µL.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
Quantification: Assess cell proliferation according to the manufacturer's instructions for your chosen reagent (e.g., add MTT reagent, incubate, solubilize formazan, and read absorbance).
-
Analysis: Normalize the data to the vehicle-treated, VEGF-stimulated control. Plot the normalized proliferation against the log of this compound concentration and fit a dose-response curve to determine the IC50 value.
Protocol 2: Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to disrupt the formation of three-dimensional, capillary-like structures by endothelial cells cultured on a basement membrane matrix.[16][17]
Caption: Workflow for the endothelial cell tube formation assay.
Materials:
-
HUVECs
-
Basal medium (e.g., EBM-2) with supplements (e.g., 2% FBS)
-
Basement Membrane Extract (BME), such as Matrigel® or Geltrex™[18]
-
This compound Diphosphate (dissolved in DMSO)
-
Pre-chilled 96-well plate and pipette tips
-
Inverted microscope with a camera
Procedure:
-
Plate Coating: Thaw BME on ice overnight. Using pre-chilled tips and a pre-chilled 96-well plate, add 50 µL of BME to each well. Ensure the entire bottom surface is covered.
-
Gelling: Incubate the plate at 37°C for at least 30 minutes to allow the BME to solidify.[16]
-
Cell Preparation: While the plate is incubating, harvest HUVECs and resuspend them in basal medium to a concentration of 2-3 x 10⁵ cells/mL.
-
Treatment: Prepare 2x concentrations of this compound (and vehicle control) in basal medium. Mix equal volumes of the cell suspension and the this compound solutions. This will result in a final cell density of 1-1.5 x 10⁵ cells/mL in the desired drug concentrations.
-
Seeding: Carefully add 100 µL of the HUVEC/Motesanib suspension to each well of the BME-coated plate (10,000-15,000 cells/well).
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 4-18 hours. Monitor tube formation periodically. Well-formed networks are typically visible after 4-6 hours.[19]
-
Imaging and Analysis: Capture images of the tube networks using an inverted microscope. Quantify angiogenesis by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Protocol 3: Endothelial Cell Migration (Wound Healing) Assay
This assay measures the effect of this compound on the directional migration of endothelial cells, a key process in the sprouting phase of angiogenesis.
Caption: Workflow for the wound healing (scratch) assay.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium (EGM-2)
-
Basal medium with low serum
-
24-well or 12-well plates
-
Sterile p200 pipette tip or cell scraper
-
This compound Diphosphate (dissolved in DMSO)
-
Inverted microscope with a camera and stage-marking capabilities
Procedure:
-
Cell Seeding: Seed HUVECs in a multi-well plate and grow until they form a fully confluent monolayer.
-
Wound Creation: Using a sterile p200 pipette tip, make a straight scratch down the center of each well.
-
Washing: Gently wash each well twice with PBS to remove detached cells and debris.
-
Treatment: Add basal medium containing the desired concentrations of this compound or a vehicle control. If desired, a pro-migratory agent like VEGF can be added.
-
Imaging (Time 0): Immediately place the plate on a microscope stage. Capture images of the scratch in marked, consistent locations for each well. This is the T=0 time point.
-
Incubation: Incubate the plate at 37°C, 5% CO₂ for 8-12 hours, or until significant migration is observed in the control wells.
-
Imaging (Final): Return the plate to the microscope and capture images of the exact same locations as the T=0 time point.
-
Analysis: Using image analysis software (e.g., ImageJ), measure the area of the scratch at T=0 and the final time point. Calculate the percentage of wound closure for each condition. Compare the closure in this compound-treated wells to the vehicle control to determine the inhibitory effect on cell migration.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Antiangiogenic Effects of Topically Administered Multiple Kinase Inhibitor, this compound (AMG 706), on Experimental Choroidal Neovascularization in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Efficacy and safety of this compound, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.waocp.org [journal.waocp.org]
- 6. Augmentation of radiation response by this compound, a multikinase inhibitor that targets vascular endothelial growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. ClinPGx [clinpgx.org]
- 9. Ab-initio and Conformational Analysis of a Potent VEGFR-2 Inhibitor: A Case Study on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 10. sinobiological.com [sinobiological.com]
- 11. Targeting the PDGF signaling pathway in tumor treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound inhibits Kit mutations associated with gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. glpbio.com [glpbio.com]
- 14. The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selleckchem.com [selleckchem.com]
- 16. Strategic Endothelial Cell Tube Formation Assay: Comparing Extracellular Matrix and Growth Factor Reduced Extracellular Matrix - PMC [pmc.ncbi.nlm.nih.gov]
- 17. amsbio.com [amsbio.com]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Endothelial Cell Tube Formation Assay | Thermo Fisher Scientific - JP [thermofisher.com]
Motesanib: Application Notes for the Inhibition of VEGFR2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motesanib (formerly AMG 706) is a potent, orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs).[1][2] Its primary mechanism of action involves the competitive inhibition of adenosine triphosphate (ATP) binding to the kinase domain of Vascular Endothelial Growth Factor Receptors (VEGFRs), thereby blocking downstream signaling pathways crucial for angiogenesis.[3][4] this compound exhibits high affinity for VEGFR1, VEGFR2, and VEGFR3, and also shows activity against other RTKs such as Platelet-Derived Growth Factor Receptor (PDGFR) and Stem Cell Factor Receptor (c-Kit).[5] These characteristics make this compound a valuable tool for investigating the roles of these signaling pathways in cancer and other diseases characterized by pathological angiogenesis.
This document provides detailed application notes and protocols for utilizing this compound to inhibit VEGFR2 in both in vitro and in vivo settings.
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Target Kinase | IC50 (nM) | Assay Type |
| VEGFR1 | 2 | Cell-free kinase assay |
| VEGFR2 | 3 | Cell-free kinase assay |
| VEGFR3 | 6 | Cell-free kinase assay |
| c-Kit | 8 | Cell-free kinase assay |
| PDGFR | 84 | Cell-free kinase assay |
| Ret | 59 | Cell-free kinase assay |
Data compiled from multiple sources.[3][5][6]
Table 2: Cellular Activity of this compound
| Cell-Based Assay | Cell Line | Stimulant | IC50 (nM) |
| Cellular Proliferation | HUVEC | VEGF | 10 |
| c-Kit Phosphorylation | - | SCF | 37 |
| PDGFR-β Phosphorylation | - | PDGF | 207 |
Data compiled from multiple sources.[3][7]
Table 3: In Vivo Efficacy of this compound
| Animal Model | Tumor Type | Dosage | Effect |
| Rat Corneal Angiogenesis | - | 2.1 mg/kg (BID) | ED50 for inhibition of VEGF-induced angiogenesis |
| Rat Corneal Angiogenesis | - | 4.9 mg/kg (QD) | ED50 for inhibition of VEGF-induced angiogenesis |
| Mouse Xenograft | A431 Epidermoid Carcinoma | Not Specified | Dose-dependent tumor regression |
| Mouse Xenograft | Human NSCLC | Not Specified | Tumor regression and inhibition of angiogenesis |
| Mouse Xenograft | Human Breast Carcinoma | Not Specified | Significant tumor regression |
Data compiled from multiple sources.[1][2][7][8]
Experimental Protocols
Protocol 1: In Vitro VEGFR2 Kinase Inhibition Assay
This protocol describes a biochemical assay to determine the half-maximal inhibitory concentration (IC50) of this compound against VEGFR2.
Materials:
-
Recombinant human VEGFR2 kinase domain
-
This compound diphosphate
-
ATP
-
Poly (Glu, Tyr) 4:1 peptide substrate
-
Kinase Reaction Buffer: 20 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM MnCl2, 100 mM NaCl, 1.5 mM EGTA, 1 mM DTT, 0.2 mM Na3VO4, 20 µg/mL BSA
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well plates
Procedure:
-
Prepare a stock solution of this compound in DMSO. Further dilute in Kinase Reaction Buffer to create a 10-point serial dilution.
-
In a 96-well plate, add the diluted this compound or vehicle control (DMSO in Kinase Reaction Buffer).
-
Add the VEGFR2 enzyme and the peptide substrate to each well.
-
Initiate the kinase reaction by adding ATP. The final ATP concentration should be at or near the Km for VEGFR2.
-
Incubate the plate at 30°C for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay protocol.
-
Calculate the IC50 value by fitting the data to a four-parameter logistic equation.
Protocol 2: HUVEC Proliferation Assay (Crystal Violet)
This protocol outlines a cell-based assay to assess the effect of this compound on VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Endothelial Cell Basal Medium (EBM-2) with 2% FBS
-
Recombinant human VEGF
-
This compound diphosphate
-
Crystal Violet Staining Solution (0.5% crystal violet in 25% methanol)
-
Solubilization Solution (e.g., 10% acetic acid)
-
96-well cell culture plates
Procedure:
-
Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM-2 and allow them to adhere overnight.
-
Starve the cells for 4-6 hours by replacing the medium with EBM-2 containing 2% FBS.
-
Prepare serial dilutions of this compound in EBM-2 with 2% FBS.
-
Pre-treat the cells with the diluted this compound or vehicle control for 1 hour.
-
Stimulate the cells with VEGF (final concentration of 50 ng/mL).
-
Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Carefully remove the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with Crystal Violet Staining Solution for 20 minutes at room temperature.
-
Wash the plate with water to remove excess stain and allow it to air dry.
-
Solubilize the stain by adding Solubilization Solution to each well and incubate for 15 minutes with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 3: In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Athymic nude mice (4-6 weeks old)
-
Human tumor cell line (e.g., A431, NSCLC cell lines)
-
This compound diphosphate
-
Vehicle control (e.g., sterile water or appropriate buffer)
-
Calipers
Procedure:
-
Subcutaneously inject tumor cells into the flank of each mouse.
-
Allow the tumors to reach a palpable size (e.g., 100-150 mm³).
-
Randomize the mice into treatment and control groups.
-
Prepare this compound for oral administration. A stock solution can be made in DMSO and then diluted in a suitable vehicle for gavage.
-
Administer this compound or vehicle control orally once or twice daily at the desired dose (e.g., 25-100 mg/kg).
-
Measure tumor volume with calipers every 2-3 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for markers of angiogenesis and proliferation).
Visualizations
Caption: VEGFR2 Signaling Pathway Inhibition by this compound.
Caption: HUVEC Proliferation Assay Workflow.
Caption: In Vivo Tumor Xenograft Experimental Workflow.
References
- 1. newdrugapprovals.org [newdrugapprovals.org]
- 2. clyte.tech [clyte.tech]
- 3. pubcompare.ai [pubcompare.ai]
- 4. selleckchem.com [selleckchem.com]
- 5. selleckchem.com [selleckchem.com]
- 6. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. corning.com [corning.com]
Application of Motesanib in Radiobiology Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motesanib (AMG 706) is a potent, orally available, small molecule inhibitor of multiple tyrosine kinases, primarily targeting Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).[1][2] Its mechanism of action, centered on the disruption of tumor angiogenesis, has made it a subject of interest in radiobiology research. The combination of this compound with radiotherapy presents a promising strategy to enhance the therapeutic ratio by targeting both the tumor vasculature and cancer cells. These application notes provide an overview of the use of this compound in preclinical radiobiology studies, summarizing key quantitative data and providing detailed experimental protocols.
Mechanism of Action in Radiobiology
In the context of radiobiology, this compound's primary effect is the inhibition of angiogenesis, the formation of new blood vessels that are crucial for tumor growth and survival.[3] By blocking VEGFR signaling, this compound can lead to:
-
Reduced Tumor Vasculature: this compound has been shown to decrease the penetration of blood vessels into the tumor parenchyma.[1][4]
-
Increased Intratumoral Hypoxia: A consequence of reduced blood flow is an increase in hypoxic regions within the tumor.[1][4] While hypoxia is traditionally associated with radioresistance, the interplay with anti-angiogenic agents can create a more complex scenario, potentially rendering tumors more susceptible to certain therapeutic strategies.
-
Radiosensitization of Endothelial Cells: In vitro studies have demonstrated that this compound can inhibit the proliferation of endothelial cells stimulated by VEGF and shows additive inhibitory effects when combined with radiation.[4]
VEGF signaling is a known contributor to radioresistance, and its expression is often upregulated by the hypoxic tumor microenvironment.[4] Furthermore, radiation itself can upregulate PDGFR signaling in endothelial cells, potentially contributing to resistance.[4] By targeting these pathways, this compound can augment the effects of radiation.
Quantitative Data Summary
The following tables summarize the quantitative data from preclinical studies investigating the combination of this compound and radiation in head and neck squamous cell carcinoma (HNSCC) xenograft models.
Table 1: In Vivo Tumor Growth Inhibition in HNSCC Xenograft Models
| Xenograft Model | Treatment Group | % Tumor Volume Reduction vs. Control | p-value vs. Control | p-value vs. This compound Alone | p-value vs. Radiation Alone |
| UM-SCC1 | This compound (75 mg/kg QD) | 15% | 0.38 | - | - |
| Radiation (Low Dose) | 45% | <0.01 | - | - | |
| This compound + Radiation | 72% | 0.0001 | 0.0001 | <0.002 | |
| SCC-1483 | This compound (75 mg/kg daily) | 46% | <0.02 | - | - |
| Radiation | 43% | 0.004 | - | - | |
| This compound + Radiation | 72% | <0.0001 | 0.008 | 0.001 | |
| UM-SCC6 | This compound (20 mg/kg daily) | Not Statistically Significant | - | - | - |
| This compound + Radiation | More pronounced than this compound alone | - | 0.01 (at day 50) | Not Significantly Greater |
Data sourced from a study on the augmentation of radiation response by this compound.[4]
Table 2: Effect of this compound on Tumor Hypoxia
| Treatment Group | Change in Hypoxic Staining vs. Control | p-value vs. Control |
| This compound | 2-fold increase | <0.02 |
| Radiation (3 Gy x 8) | 83% reduction | <0.01 |
| This compound + Radiation | 70% reduction (vs. Control) | <0.01 |
| This compound + Radiation | 2.5-fold increase (vs. Radiation alone) | <0.01 |
Data sourced from a study on the augmentation of radiation response by this compound.[4]
Experimental Protocols
In Vitro Endothelial Cell Proliferation Assay
Objective: To assess the effect of this compound, alone and in combination with radiation, on the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs).
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Basal Medium-2 (EBM-2) with supplements
-
Recombinant human VEGF
-
This compound
-
DMSO (vehicle control)
-
96-well plates
-
Crystal Violet stain
-
Radiation source (e.g., X-ray irradiator)
Protocol:
-
Cell Seeding: Seed HUVECs in 96-well plates at an appropriate density in EBM-2 medium supplemented with growth factors.
-
Drug Treatment: After 24 hours, replace the medium with fresh EBM-2 containing various concentrations of this compound or DMSO vehicle control.
-
VEGF Stimulation: Stimulate the cells with recombinant human VEGF (e.g., 25 ng/mL) every 24 hours for 4 days.
-
Irradiation: For combination studies, irradiate the cells with a clinically relevant dose of radiation (e.g., 2 Gy) at specified time points (e.g., on days 1 and 3).
-
Proliferation Assessment: After the treatment period (e.g., 4 days), fix the cells and stain with Crystal Violet.
-
Quantification: Elute the Crystal Violet stain and measure the absorbance at a specific wavelength to quantify cell proliferation.
In Vivo Tumor Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound in combination with radiation in a mouse xenograft model.
Materials:
-
Athymic nude mice
-
Human cancer cell line (e.g., UM-SCC1, SCC-1483, or UM-SCC6)
-
Matrigel
-
This compound
-
Vehicle for oral gavage
-
Radiation source (e.g., X-ray irradiator)
-
Calipers for tumor measurement
Protocol:
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells mixed with Matrigel into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 150-200 mm³). Randomize mice into treatment groups (e.g., Vehicle control, this compound alone, Radiation alone, this compound + Radiation).
-
This compound Administration: Administer this compound (e.g., 20-75 mg/kg) or vehicle daily via oral gavage.
-
Irradiation: Deliver fractionated radiation to the tumors (e.g., 2-3 Gy per fraction, twice weekly for several weeks) using a shielded irradiator to spare the rest of the body.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume.
-
Endpoint: Continue treatment and monitoring until tumors in the control group reach a predetermined size or for a specified duration. Euthanize mice and excise tumors for further analysis.
Immunohistochemical Analysis of Tumor Microenvironment
Objective: To assess the effects of this compound and radiation on tumor vasculature, hypoxia, and proliferation.
Materials:
-
Excised tumor tissues from the in vivo study
-
Formalin for fixation
-
Paraffin for embedding
-
Primary antibodies (e.g., anti-CD31 for vasculature, anti-pimonidazole for hypoxia, anti-Ki67 for proliferation)
-
Secondary antibodies and detection reagents
-
Microscope for imaging
Protocol:
-
Tissue Processing: Fix excised tumors in formalin and embed in paraffin.
-
Sectioning: Cut thin sections (e.g., 5 µm) from the paraffin-embedded tumor blocks.
-
Immunostaining:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval.
-
Block endogenous peroxidase activity.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with appropriate secondary antibodies.
-
Develop the signal using a suitable chromogen.
-
Counterstain with hematoxylin.
-
-
Imaging and Analysis: Capture images of the stained sections using a microscope and quantify the staining for each marker using image analysis software. For hypoxia analysis, mice can be injected with a hypoxia marker like pimonidazole prior to tumor excision.
Visualizations
Signaling Pathway Diagram
Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
Experimental Workflow Diagram
Caption: Workflow for preclinical evaluation of this compound in radiobiology.
Logical Relationship Diagram
Caption: Synergistic interaction between this compound and radiation.
Conclusion
The preclinical data strongly suggest a favorable interaction between this compound and radiation in enhancing antitumor responses, particularly in HNSCC models.[4] The mechanism appears to be multifactorial, involving the disruption of tumor vasculature and modulation of the tumor microenvironment. These findings warrant further investigation and provide a solid rationale for clinical trials exploring the combination of this compound and radiotherapy in relevant cancer types. The provided protocols and data serve as a valuable resource for researchers designing and conducting such studies.
References
- 1. Augmentation of radiation response by this compound, a multikinase inhibitor that targets vascular endothelial growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Augmentation of radiation response by this compound, a multikinase inhibitor that targets vascular endothelial growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Motesanib as a Tool for Studying the Tumor Microenvironment
Introduction
Motesanib (formerly AMG 706) is a potent, orally bioavailable, small-molecule antagonist of multiple receptor tyrosine kinases.[1][2] It is a highly selective inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR) 1, 2, and 3, Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).[1][3][4][5] This multi-targeted activity makes this compound a valuable tool for researchers, scientists, and drug development professionals investigating the complex interplay of signaling pathways within the tumor microenvironment (TME). The TME, a complex ecosystem of cancer cells, stromal cells, immune cells, blood vessels, and extracellular matrix, plays a critical role in tumor progression, metastasis, and response to therapy.[6][7][8][9][10] By inhibiting key drivers of angiogenesis and cell proliferation, this compound allows for the elucidation of fundamental cancer biology and the evaluation of novel therapeutic strategies targeting the TME.
Mechanism of Action
This compound exerts its anti-tumor effects primarily by inhibiting key signaling pathways that are crucial for tumor growth and survival. Its primary targets are central to processes like angiogenesis (the formation of new blood vessels), and tumor cell proliferation and survival in specific cancer types.[1][11]
-
VEGF Receptor (VEGFR) Inhibition: VEGF is a major stimulant of angiogenesis.[3] By potently inhibiting VEGFR-1, -2, and -3, this compound blocks the downstream signaling cascade, thereby inhibiting the proliferation and migration of endothelial cells, which are essential for forming new blood vessels to supply the tumor.[4][11][12] This anti-angiogenic action is a key mechanism of its anti-tumor effect.[3]
-
PDGF Receptor (PDGFR) Inhibition: The PDGF signaling pathway is involved in the proliferation and maturation of pericytes, which are crucial for stabilizing newly formed blood vessels.[6][13] Inhibition of PDGFR by this compound can disrupt the tumor vasculature and also has direct effects on tumor cells that overexpress this receptor.
-
c-Kit Receptor Inhibition: The c-Kit receptor is a key driver in certain cancers, most notably Gastrointestinal Stromal Tumors (GIST).[14][15] this compound potently inhibits both wild-type and various mutated forms of c-Kit, including some that are resistant to other inhibitors like imatinib, thereby blocking downstream proliferation signals.[14][16][17]
Quantitative Data Summary
The following tables summarize the inhibitory activity and preclinical efficacy of this compound, providing researchers with essential data for experimental design.
Table 1: In Vitro Inhibitory Activity of this compound This table details the half-maximal inhibitory concentrations (IC50) of this compound against various receptor tyrosine kinases, including clinically relevant c-Kit mutations found in GIST.
| Target Receptor | Mutant Variant | IC50 (nM) | Cell Line/Assay | Reference |
| VEGFR-1 | Wild-Type | 2 | N/A | [11][18] |
| VEGFR-2 | Wild-Type | 3 | N/A | [11][18] |
| VEGFR-3 | Wild-Type | 6 | N/A | [11][18] |
| PDGFR | Wild-Type | 84 | N/A | [14] |
| c-Kit | Wild-Type | 8 | In vitro assay | [14] |
| c-Kit | V560D (Exon 11) | 5 | CHO Cells | [16][17] |
| c-Kit | Δ552-559 (Exon 11) | 1 | CHO Cells | [16][17] |
| c-Kit | AYins503-504 (Exon 9) | 18 | CHO Cells | [16][17] |
| c-Kit | V560D/V654A (Imatinib-Resistant) | 77 | CHO Cells | [16][17] |
| c-Kit | V560D/T670I (Imatinib-Resistant) | 277 | CHO Cells | [16][17] |
| c-Kit | Y823D (Imatinib-Resistant) | 64 | CHO Cells | [16][17] |
Table 2: Preclinical In Vivo Efficacy of this compound This table presents the anti-tumor activity of this compound in various human cancer xenograft models, demonstrating its dose-dependent effects on tumor growth.
| Tumor Model | Cell Line | This compound Dose | Growth Inhibition (%) | Reference |
| Basal-like Breast Cancer | BT-549 | 7.5, 25, or 75 mg/kg BID | >55% (all doses) | [3] |
| Basal-like Breast Cancer | GILM2 | 25 mg/kg BID | 47% | [3] |
| Basal-like Breast Cancer | GILM2 | 75 mg/kg BID | 58% | [3] |
| Basal-like Breast Cancer | HCC1187 | 25 mg/kg BID | 81% | [3] |
| Basal-like Breast Cancer | HCC1187 | 75 mg/kg BID | 91% | [3] |
| NSCLC | A549 | 7.5 mg/kg BID | 45% | [19] |
| NSCLC | A549 | 25 mg/kg BID | 84% | [19] |
| NSCLC | A549 | 75 mg/kg BID | 107% (regression) | [19] |
Experimental Protocols
The following protocols provide detailed methodologies for using this compound to study the tumor microenvironment in a preclinical setting.
Protocol 1: In Vivo Xenograft Model for Studying Anti-Angiogenic Effects
This protocol describes the use of this compound in a subcutaneous tumor xenograft model to assess its impact on tumor growth and angiogenesis.[3][12][19]
Methodology:
-
Cell Culture and Animal Model:
-
Culture a human cancer cell line of interest (e.g., A549 NSCLC, BT-549 breast cancer) under standard conditions.[3][19]
-
Harvest cells and resuspend in a suitable medium (e.g., PBS or serum-free medium), optionally with Matrigel.[20]
-
Inject 1-5 x 10^6 cells subcutaneously into the flank of immunodeficient mice (e.g., athymic nude mice).[3][12]
-
-
Tumor Growth and Treatment:
-
Monitor tumor growth using calipers. Once tumors reach a predetermined size (e.g., 150-200 mm³), randomize animals into treatment and control groups.[3]
-
Prepare this compound for oral administration. Doses between 7.5 mg/kg and 75 mg/kg administered twice daily (BID) have been shown to be effective.[3][19] The vehicle control is typically sterile water.
-
Administer this compound or vehicle via oral gavage for the duration of the study (e.g., 3 weeks).[3]
-
Measure tumor volume and mouse body weight 2-3 times per week.
-
-
Endpoint and Tissue Collection:
-
At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice according to institutional guidelines.[21][22]
-
Carefully excise the tumors.
-
Divide the tumor tissue for downstream analysis: fix one portion in 10% neutral buffered formalin for paraffin embedding and IHC, and snap-freeze another portion in liquid nitrogen for molecular analysis.
-
Protocol 2: Immunohistochemical (IHC) Analysis of the TME
This protocol outlines the steps for IHC staining of tumor sections to visualize and quantify changes in the TME, such as vascular density and cell proliferation, following this compound treatment.[3][23][24][25]
Methodology:
-
Tissue Preparation:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene to remove paraffin, followed by a graded series of ethanol washes (100%, 95%, 70%) and a final wash in distilled water.[25]
-
-
Antigen Retrieval:
-
Perform heat-induced epitope retrieval by immersing slides in an appropriate buffer (e.g., citrate buffer pH 6.0 or EDTA buffer pH 8.0) and heating.[25]
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites using a blocking serum (e.g., normal goat serum).
-
Incubate sections with a primary antibody overnight at 4°C.[24] Recommended antibodies include:
-
Wash slides with a buffer (e.g., PBS).
-
Incubate with a biotinylated or polymer-based HRP-conjugated secondary antibody.[25][26]
-
-
Visualization and Analysis:
-
Apply a chromogen substrate (e.g., DAB) to visualize the antibody staining.
-
Counterstain with hematoxylin to visualize cell nuclei.
-
Dehydrate, clear, and mount the slides.
-
Capture images using a microscope and quantify the staining (e.g., number of CD31-positive vessels per field, percentage of Ki67-positive cells) using software like ImageJ or Definiens.[26][27]
-
Protocol 3: Flow Cytometry for Immune Cell Profiling in the TME
While this compound's primary effects are anti-angiogenic, studying its indirect impact on the immune landscape is crucial. This protocol provides a framework for analyzing immune cell populations within the TME after this compound treatment.[28][29][30]
Methodology:
-
Single-Cell Suspension Preparation:
-
Harvest fresh tumors from euthanized mice.
-
Mince the tumor into small pieces (2-4 mm) in a petri dish containing RPMI medium.[28]
-
Transfer the minced tissue to a dissociation tube with an enzyme mix (e.g., collagenase, dispase, and DNase I) to digest the extracellular matrix.[28][29]
-
Incubate at 37°C with agitation.
-
Pass the digested tissue through a 70-µm cell strainer to obtain a single-cell suspension.[28]
-
Wash the cells with FACS buffer (e.g., PBS with 2% FBS).
-
-
Antibody Staining:
-
Count the cells and assess viability.
-
Stain with a viability dye to exclude dead cells from the analysis.
-
Block Fc receptors with an anti-CD16/32 antibody to prevent non-specific antibody binding.[30]
-
Incubate the cells with a cocktail of fluorochrome-conjugated antibodies. A basic panel could include:
-
CD45: Pan-leukocyte marker
-
CD3: T-cell marker
-
CD4: Helper T-cell marker
-
CD8: Cytotoxic T-cell marker
-
F4/80: Macrophage marker
-
-
-
Data Acquisition and Analysis:
References
- 1. This compound (AMG706), a potent multikinase inhibitor, antagonizes multidrug resistance by inhibiting the efflux activity of the ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and pharmacokinetics of this compound in combination with gemcitabine and erlotinib for the treatment of solid tumors: a phase 1b study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Augmentation of radiation response by this compound, a multikinase inhibitor that targets vascular endothelial growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Targeting the Tumor Microenvironment: From Understanding Pathways to Effective Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Comprehensive Exploration of Agents Targeting Tumor Microenvironment: Challenges and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. creative-diagnostics.com [creative-diagnostics.com]
- 10. Targeting Tumor Microenvironment for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Augmentation of radiation response by this compound, a multikinase inhibitor that targets vascular endothelial growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of multitarget tyrosine kinase inhibitors to attenuate platelet-derived growth factor signalling in lung disease | European Respiratory Society [publications.ersnet.org]
- 14. Efficacy and safety of this compound, an oral inhibitor of VEGF, PDGF, and Kit receptors, in patients with imatinib-resistant gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. This compound inhibits Kit mutations associated with gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. This compound inhibits Kit mutations associated with gastrointestinal stromal tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Ab-initio and Conformational Analysis of a Potent VEGFR-2 Inhibitor: A Case Study on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Antitumor activity of this compound alone and in combination with cisplatin or docetaxel in multiple human non–small-cell lung cancer xenograft models - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. mdpi.com [mdpi.com]
- 22. Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubcompare.ai [pubcompare.ai]
- 24. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 25. bosterbio.com [bosterbio.com]
- 26. pubcompare.ai [pubcompare.ai]
- 27. Utilizing quantitative immunohistochemistry for relationship analysis of tumor microenvironment of head and neck cancer patients - PMC [pmc.ncbi.nlm.nih.gov]
- 28. CyTOF protocol for immune monitoring of solid tumors from mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 29. Protocol to characterize the melanoma tumor immune microenvironment in mice from single cell to flow cytometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Analyzing the Tumor-Immune Microenvironment by Flow Cytometry | Springer Nature Experiments [experiments.springernature.com]
Motesanib in Combination with Chemotherapy: In Vitro Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Motesanib (AMG 706) is a potent, orally bioavailable multi-kinase inhibitor that targets the vascular endothelial growth factor receptors (VEGFR-1, -2, and -3), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit).[1][2] By inhibiting these key drivers of angiogenesis and tumor cell proliferation, this compound has been investigated as a potential anti-cancer agent, both as a monotherapy and in combination with conventional chemotherapy. Preclinical studies have shown that this compound can induce significant tumor regression in various xenograft models, including breast carcinoma, non-small cell lung cancer (NSCLC), and colon carcinoma.[1] While its primary mechanism in vivo is considered to be the inhibition of tumor angiogenesis, in vitro studies have revealed direct effects on tumor cells, including anti-proliferative and pro-apoptotic activities in certain cancer types.[2][3]
These application notes provide a summary of the available in vitro data for this compound in combination with various chemotherapy agents and offer detailed protocols for key experimental assays.
Data Presentation
The following tables summarize the quantitative data from in vitro studies of this compound in combination with chemotherapy.
Table 1: Effect of this compound in Combination with Cisplatin on Cell Viability in Cisplatin-Resistant Bladder Cancer Cells (T24R2)
| Treatment | Concentration | % Cell Viability Inhibition (relative to control) | Synergism |
| This compound | 50 µM | Significant Inhibition | - |
| Cisplatin | 2.5 µg/ml | Significant Inhibition | - |
| This compound + Cisplatin | 50 µM + 2.5 µg/ml | Synergistic Inhibition | Yes |
| Data derived from Ho, et al. (2019).[4][5][6] |
Table 2: Effect of this compound on In Vitro Proliferation of Non-Small Cell Lung Cancer (NSCLC) Cell Lines
| Cell Line | Histology | This compound Concentration | Effect on Proliferation |
| A549 | Adenocarcinoma | 5 µM | No effect |
| Calu-6 | Anaplastic Carcinoma | 5 µM | No effect |
| NCI-H358 | Bronchioalveolar Carcinoma | 5 µM | No effect |
| NCI-H1299 | Large Cell Carcinoma | 5 µM | No effect |
| NCI-H1650 | Adenocarcinoma | 5 µM | No effect |
| Data derived from Coxon, et al. (2012). This study also reported that this compound did not enhance the in vitro cytotoxicity of cisplatin or docetaxel in these cell lines.[1] |
Table 3: Anti-proliferative Activity of this compound Monotherapy in Colorectal Cancer Cells (HT29)
| Cell Line | IC50 of this compound |
| HT29 | 6.21 x 10⁻⁹ M |
| Data derived from Kaya, et al. (2016).[2][3] |
Signaling Pathways and Experimental Workflows
This compound and Chemotherapy Signaling Pathway
Caption: this compound inhibits survival pathways while chemotherapy induces apoptotic signals.
General Experimental Workflow for In Vitro Combination Studies
Caption: Workflow for assessing this compound and chemotherapy in vitro.
Experimental Protocols
Cell Viability Assay (CCK-8 Assay)
This protocol is adapted from the methodology used to assess the synergistic effect of this compound and cisplatin in bladder cancer cells.[4][5][6]
Materials:
-
Cancer cell lines (e.g., T24R2 cisplatin-resistant bladder cancer cells)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Chemotherapy agent (e.g., Cisplatin, dissolved in a suitable solvent)
-
96-well plates
-
Cell Counting Kit-8 (CCK-8)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound and the chemotherapy agent in culture medium.
-
After 24 hours, remove the medium and add 100 µL of medium containing this compound alone, the chemotherapy agent alone, or the combination of both to the respective wells. Include a vehicle control (e.g., DMSO at the same concentration as in the drug-treated wells).
-
Incubate the cells for the desired time period (e.g., 48 or 72 hours).
-
Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.
-
Measure the absorbance at 450 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control and determine the IC50 values. The combination index (CI) can be calculated using appropriate software (e.g., CompuSyn) to determine synergism (CI < 1), additivity (CI = 1), or antagonism (CI > 1).
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is based on the flow cytometry method used to evaluate apoptosis in cells treated with this compound and cisplatin.[4][5][6]
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound
-
Chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound alone, the chemotherapy agent alone, or the combination at the desired concentrations for the specified time (e.g., 48 hours).
-
Harvest the cells by trypsinization and wash them with ice-cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the apoptosis detection kit at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X binding buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
This protocol outlines the general steps for analyzing protein expression changes in key signaling pathways affected by this compound and chemotherapy, such as the PI3K/Akt pathway.[4][5][6]
Materials:
-
Cancer cell lines
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-PI3K, anti-p-Akt, anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bad, and anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells and treat them with this compound and/or chemotherapy as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS and lyse them with cell lysis buffer.
-
Determine the protein concentration of the lysates using the BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system. Use β-actin as a loading control to normalize the expression of the target proteins.
Conclusion
The in vitro combination of this compound with chemotherapy presents a complex picture. In some cancer cell types, such as cisplatin-resistant bladder cancer, this compound demonstrates a clear synergistic effect by enhancing chemotherapy-induced apoptosis through the inhibition of pro-survival signaling pathways like PI3K/Akt.[4][5][6] Conversely, in several NSCLC cell lines, this compound does not appear to directly enhance the cytotoxic effects of chemotherapy in vitro, suggesting that its efficacy in combination therapy in these cancers is likely driven by its anti-angiogenic effects in the tumor microenvironment.[1] These findings underscore the importance of selecting appropriate in vitro models and endpoints to investigate the mechanisms of action of multi-targeted inhibitors like this compound in combination with chemotherapy. The protocols provided herein offer a framework for researchers to further explore these interactions in various cancer contexts.
References
- 1. researchgate.net [researchgate.net]
- 2. Schedule treatment design and quantitative in vitro evaluation of chemotherapeutic combinations for metastatic prostate cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of a Multikinase Inhibitor this compound (AMG 706) Alone and Combined with the Selective DuP-697 COX-2 Inhibitor on Colorectal Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Motesanib Activity
These application notes provide detailed protocols for researchers, scientists, and drug development professionals to measure the biological activity of Motesanib, a multi-kinase inhibitor, in cell-based assays.
This compound (AMG-706) is a potent, orally available small molecule that selectively targets and inhibits vascular endothelial growth factor receptors (VEGFR1, VEGFR2, and VEGFR3), platelet-derived growth factor receptor (PDGFR), and stem cell factor receptor (c-Kit).[1][2] By inhibiting these receptor tyrosine kinases, this compound can effectively block downstream signaling pathways involved in tumor angiogenesis and cell proliferation.[3]
Mechanism of Action
This compound competitively binds to the ATP-binding pocket of the aforementioned receptor tyrosine kinases, preventing their autophosphorylation and subsequent activation of downstream signaling cascades. This inhibition leads to a reduction in endothelial cell proliferation, migration, and survival, ultimately suppressing the formation of new blood vessels that tumors rely on for growth and metastasis.
Figure 1: this compound's mechanism of action targeting key signaling pathways.
Quantitative Data: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cell lines and against its target kinases.
| Target/Cell Line | Assay Type | IC50 (nM) | Reference |
| VEGFR1 | Kinase Assay | 2 | [3] |
| VEGFR2 | Kinase Assay | 3 | [3] |
| VEGFR3 | Kinase Assay | 6 | [3] |
| c-Kit | Kinase Assay | 8 | [1] |
| PDGFR | Kinase Assay | 84 | [1] |
| HUVEC (VEGF-stimulated) | Proliferation Assay | 10 | [1] |
| MDA-MB-231 | Proliferation Assay | 10,000 | [4] |
| MCF-7 | Proliferation Assay | >10,000 | [4] |
Experimental Protocols
Cell Proliferation Assay (MTT/MTS Assay)
This protocol is designed to assess the effect of this compound on the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVECs), or various cancer cell lines.
Figure 2: Workflow for the cell proliferation assay.
Materials:
-
HUVECs or other target cell lines
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
-
Solubilization solution (for MTT assay)
-
Plate reader
Protocol:
-
Seed 5,000 cells per well in a 96-well plate in 100 µL of complete medium.[5]
-
Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.1 nM to 10 µM. Include a vehicle control (DMSO) at the same concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for 48 to 72 hours at 37°C.[6]
-
Add 10 µL of MTT solution (5 mg/mL in PBS) or 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.[7]
-
If using MTT, add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis by this compound in cancer cell lines such as MDA-MB-231.
References
- 1. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 2. Drug: this compound - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. Ab-initio and Conformational Analysis of a Potent VEGFR-2 Inhibitor: A Case Study on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Motesanib solubility issues in DMSO
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility of Motesanib in DMSO.
Troubleshooting Guide: this compound Solubility in DMSO
This guide addresses common issues encountered when dissolving this compound and its diphosphate salt in DMSO.
Q1: My this compound (or this compound Diphosphate) is not dissolving in DMSO at the expected concentration. What should I do?
A1: Several factors can affect the solubility of this compound. Follow this troubleshooting workflow to address the issue:
Caption: Troubleshooting workflow for this compound solubility issues in DMSO.
Detailed Steps:
-
Identify the Form of this compound: this compound diphosphate has significantly higher solubility in DMSO than the free base. Ensure you are aware of which form you are using and refer to the appropriate solubility data.
-
Verify DMSO Quality: DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of compounds.[1][2] Use fresh, anhydrous DMSO from a recently opened bottle.
-
Confirm Target Concentration: Check the intended concentration against the known solubility limits of this compound and its diphosphate salt in DMSO.
-
Optimize Dissolution Method:
-
Vortexing: Ensure the solution is mixed thoroughly by vortexing.
-
Sonication: Use a sonicator to aid in the dissolution of the compound.
-
Warming: Gently warm the solution in a water bath (e.g., up to 37°C) to increase solubility.[3]
-
-
Consider Alternatives:
-
Lower Concentration: If the compound still does not dissolve, prepare a more dilute stock solution.
-
Use this compound Diphosphate: If you are using this compound free base and require a higher concentration, consider using this compound diphosphate for its enhanced solubility.
-
Q2: this compound dissolves in DMSO, but precipitates when I dilute it in my aqueous cell culture medium. How can I prevent this?
A2: This is a common issue for hydrophobic compounds dissolved in DMSO. The drastic change in solvent polarity upon dilution into an aqueous medium can cause the compound to precipitate.
Recommended Strategy: Stepwise Dilution
To prevent precipitation, it is recommended to perform a stepwise or serial dilution of the DMSO stock solution into the aqueous medium.[4] Avoid adding a small volume of highly concentrated DMSO stock directly into a large volume of aqueous buffer. Instead, create intermediate dilutions.
This compound Solubility Data
The following table summarizes the reported solubility of this compound and this compound Diphosphate in various solvents.
| Compound | Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Source(s) |
| This compound | DMSO | 18.2 | 48.73 | [5] |
| This compound | Ethanol | 8 | 21.42 | [5] |
| This compound | Water | Insoluble | - | [5] |
| This compound Diphosphate | DMSO | ≥28.45 | ≥50.0 | [4] |
| This compound Diphosphate | DMSO | 100 | 175.61 | [1][6] |
| This compound Diphosphate | DMSO | 50 | - | [7] |
| This compound Diphosphate | Water | 19 | 33.36 | [6] |
| This compound Diphosphate | Ethanol | Insoluble | - | [6] |
| This compound Diphosphate | Ethanol | ≥3.47 (with ultrasonic) | ≥6.09 | [4] |
Note: Solubility can vary slightly between different batches of the compound.
Experimental Protocols
Protocol for Preparing a 10 mM Stock Solution of this compound Diphosphate in DMSO
Materials:
-
This compound Diphosphate (MW: 569.44 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass: For 1 mL of a 10 mM stock solution, you will need:
-
Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 569.44 g/mol * (1000 mg / 1 g) = 5.69 mg
-
-
Weigh the this compound Diphosphate: Carefully weigh out 5.69 mg of this compound Diphosphate and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of fresh, anhydrous DMSO to the microcentrifuge tube.
-
Dissolve the compound:
-
Vortex the tube vigorously for 1-2 minutes.
-
If the compound is not fully dissolved, sonicate the tube for 5-10 minutes.
-
If necessary, gently warm the tube in a 37°C water bath for 5-10 minutes and vortex again.
-
-
Storage: Once the this compound Diphosphate is completely dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
This compound Signaling Pathway
This compound is a multi-kinase inhibitor that targets Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (Kit).[3][5] By inhibiting these receptor tyrosine kinases, this compound blocks downstream signaling pathways involved in angiogenesis, cell proliferation, and survival.
References
- 1. Vascular Endothelial Growth Factor (VEGF) and Its Receptor (VEGFR) Signaling in Angiogenesis: A Crucial Target for Anti- and Pro-Angiogenic Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. adooq.com [adooq.com]
- 4. medchemexpress.cn [medchemexpress.cn]
- 5. The Three Receptor Tyrosine Kinases c-KIT, VEGFR2 and PDGFRα, Closely Spaced at 4q12, Show Increased Protein Expression in Triple-Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 7. apexbt.com [apexbt.com]
Motesanib Preclinical Toxicity Technical Support Center
This technical support center provides guidance and information for researchers, scientists, and drug development professionals utilizing Motesanib (also known as AMG 706) in preclinical animal studies. The following information is intended to address potential issues and questions related to this compound's toxicity profile in animal models.
Disclaimer: The development of this compound was discontinued, and as a result, comprehensive preclinical toxicology data is not extensively available in the public domain. This resource has been compiled from limited available information and general knowledge of preclinical toxicology principles. The tables and protocols provided are illustrative examples and should be adapted based on specific experimental designs.
Frequently Asked Questions (FAQs)
Q1: What are the known mechanisms of action for this compound that might contribute to its toxicity?
A1: this compound is a multi-kinase inhibitor that primarily targets Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).[1] Inhibition of these pathways, crucial for angiogenesis, cell proliferation, and survival, can lead to on-target toxicities. For instance, effects on blood pressure and wound healing are anticipated due to VEGFR inhibition.
Q2: What were the key toxicity findings in animal studies with this compound?
A2: Publicly available data on this compound's preclinical toxicology is limited. One study in rats identified duodenal epithelial hyperplasia at a high dose, suggesting a potential gastrointestinal effect with prolonged exposure.
Q3: Are there established No Observed Adverse Effect Levels (NOAELs) for this compound in common animal models?
Q4: What are the expected class-related toxicities for a multi-kinase inhibitor like this compound?
A4: Based on its mechanism of action, this compound belongs to a class of drugs where common toxicities can include hypertension, diarrhea, fatigue, and potential for effects on hematological parameters and liver function. These are often monitored closely in both preclinical and clinical studies of similar inhibitors.
Troubleshooting Guides
Unexpected Clinical Observations
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Hypertension | Inhibition of VEGFR can lead to increased blood pressure. | 1. Implement regular blood pressure monitoring in study animals. 2. Consider dose reduction or interruption to assess reversibility. 3. Correlate blood pressure changes with plasma drug concentrations. |
| Diarrhea/Gastrointestinal Distress | Direct effect on the gastrointestinal mucosa or off-target effects. | 1. Perform daily clinical observations and record fecal consistency. 2. At necropsy, carefully examine the entire gastrointestinal tract for any gross or histopathological changes. 3. Consider supportive care as appropriate for the animal model. |
| Lethargy/Reduced Activity | General toxicity, off-target effects, or related to tumor burden in efficacy studies. | 1. Standardize activity assessment methods. 2. Correlate with other parameters such as body weight, food consumption, and hematology. 3. Evaluate for signs of anemia or other systemic toxicity. |
Managing Hematological and Clinical Chemistry Findings
| Parameter | Potential this compound-Related Effect | Experimental Approach |
| Complete Blood Count (CBC) | Potential for anemia, thrombocytopenia, or neutropenia due to effects on hematopoietic stem cells (c-Kit inhibition). | - Collect blood samples at baseline, interim, and terminal time points. - Analyze for red blood cell count, hemoglobin, hematocrit, platelet count, and white blood cell differential. |
| Serum Chemistry | Possible elevations in liver enzymes (ALT, AST) or changes in renal function markers (BUN, creatinine). | - Collect serum at designated time points. - Analyze a comprehensive panel of chemistry parameters. - Correlate any changes with histopathological findings in the liver and kidneys. |
Quantitative Data Summary (Illustrative Examples)
As specific quantitative data for this compound is scarce, the following tables are provided as examples of how such data would be presented.
Table 1: Illustrative Hematology Data from a 28-Day Rat Toxicity Study with this compound
| Parameter | Control (Vehicle) | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Hemoglobin (g/dL) | 14.5 ± 1.2 | 14.2 ± 1.5 | 13.1 ± 1.8 | 11.5 ± 2.1 |
| Platelets (10^3/µL) | 850 ± 150 | 830 ± 160 | 750 ± 180 | 600 ± 200 |
| Neutrophils (10^3/µL) | 2.5 ± 0.8 | 2.4 ± 0.9 | 2.1 ± 0.7 | 1.5 ± 0.6 |
| *Data are presented as mean ± standard deviation. *p < 0.05 compared to control. |
Table 2: Illustrative Clinical Chemistry Data from a 28-Day Rat Toxicity Study with this compound
| Parameter | Control (Vehicle) | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Alanine Aminotransferase (ALT) (U/L) | 45 ± 10 | 50 ± 12 | 75 ± 20 | 150 ± 45 |
| Blood Urea Nitrogen (BUN) (mg/dL) | 20 ± 5 | 22 ± 6 | 25 ± 7 | 35 ± 10 |
| Creatinine (mg/dL) | 0.6 ± 0.1 | 0.6 ± 0.2 | 0.7 ± 0.2 | 0.9 ± 0.3 |
| *Data are presented as mean ± standard deviation. *p < 0.05 compared to control. |
Table 3: Illustrative Organ Weight Data from a 28-Day Rat Toxicity Study with this compound
| Organ | Control (Vehicle) | This compound (Low Dose) | This compound (Mid Dose) | This compound (High Dose) |
| Liver (% Body Weight) | 3.5 ± 0.3 | 3.6 ± 0.4 | 4.0 ± 0.5 | 4.8 ± 0.7 |
| Kidneys (% Body Weight) | 0.7 ± 0.1 | 0.7 ± 0.1 | 0.8 ± 0.1 | 0.9 ± 0.2 |
| Spleen (% Body Weight) | 0.2 ± 0.05 | 0.18 ± 0.04 | 0.15 ± 0.03 | 0.12 ± 0.02 |
| Data are presented as mean ± standard deviation. *p < 0.05 compared to control. |
Experimental Protocols (Illustrative Examples)
Protocol 1: Repeated-Dose Oral Toxicity Study in Rats (Example)
-
Animal Model: Sprague-Dawley rats, 8-10 weeks old, equal numbers of males and females.
-
Groups:
-
Group 1: Vehicle control (e.g., 0.5% methylcellulose in water)
-
Group 2: this compound - Low dose
-
Group 3: this compound - Mid dose
-
Group 4: this compound - High dose
-
-
Administration: Oral gavage, once daily for 28 consecutive days.
-
Parameters Monitored:
-
Daily: Clinical observations, mortality, morbidity.
-
Weekly: Body weight, food consumption.
-
Prior to termination: Ophthalmoscopy, blood collection for hematology and clinical chemistry.
-
-
Termination:
-
Necropsy of all animals.
-
Organ weights recorded for key organs (e.g., liver, kidneys, spleen, heart, brain, gonads).
-
Histopathological examination of a comprehensive list of tissues from control and high-dose groups, and any gross lesions from all groups.
-
Protocol 2: In Vivo Micronucleus Assay in Mice (Example)
-
Animal Model: CD-1 mice, 7-9 weeks old.
-
Groups:
-
Group 1: Vehicle control (e.g., corn oil)
-
Group 2: this compound - Low dose
-
Group 3: this compound - Mid dose
-
Group 4: this compound - High dose
-
Group 5: Positive control (e.g., cyclophosphamide)
-
-
Administration: Typically two administrations, 24 hours apart, via an appropriate route (e.g., oral gavage or intraperitoneal injection).
-
Sample Collection: Bone marrow harvested at 24 and 48 hours after the final dose.
-
Analysis:
-
Bone marrow smears prepared and stained.
-
Frequency of micronucleated polychromatic erythrocytes (MN-PCEs) determined per 2000 PCEs.
-
Ratio of polychromatic to normochromatic erythrocytes (PCE/NCE ratio) calculated to assess bone marrow cytotoxicity.
-
Visualizations
References
Technical Support Center: Overcoming Motesanib Resistance in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with Motesanib resistance in cancer cells.
Troubleshooting Guides
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My cancer cell line is showing increasing resistance to this compound. How can I confirm the mechanism of resistance?
Answer:
To elucidate the mechanism of this compound resistance in your cell line, a multi-step approach is recommended.
Experimental Workflow: Investigating this compound Resistance
Caption: Workflow for identifying mechanisms of this compound resistance.
Step 1: Confirm and Quantify Resistance. First, perform a dose-response assay (e.g., MTT or CCK-8) to compare the half-maximal inhibitory concentration (IC50) of this compound in your resistant cell line versus the parental (sensitive) cell line. A significant increase in the IC50 value confirms resistance.
Step 2: Investigate Common Resistance Mechanisms.
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters like ABCB1 is a common mechanism of multidrug resistance.[1][2]
-
Experiment: Perform qPCR and Western blotting to check the mRNA and protein levels of ABCB1 in resistant and parental cells.
-
Functional Assay: Conduct a drug efflux assay using a fluorescent substrate of ABCB1 (e.g., Rhodamine 123). Increased fluorescence outside the cells in the resistant line would indicate enhanced efflux.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative survival pathways.
-
PI3K/Akt Pathway: This is a key survival pathway often implicated in resistance to targeted therapies.[3][4][5][6]
-
Experiment: Use Western blotting to examine the phosphorylation levels of key proteins in this pathway, such as PI3K and Akt, in the presence and absence of this compound. Increased phosphorylation in resistant cells suggests activation of this pathway.
-
-
HGF/MET Pathway: The hepatocyte growth factor (HGF) and its receptor MET can drive resistance to various tyrosine kinase inhibitors.[7][8][9][10]
-
Experiment: Measure HGF levels in the cell culture supernatant and assess MET receptor phosphorylation via Western blot.
-
-
Question 2: I am not observing a synergistic effect when combining this compound with another agent. What could be the issue?
Answer:
A lack of synergy in combination therapy can stem from several factors. Here’s a troubleshooting guide:
-
Verify the Resistance Mechanism: Ensure that the combination therapy you've chosen targets a relevant resistance mechanism in your specific cell line. For example, if resistance is primarily driven by ABCB1 overexpression, a combination with a PI3K inhibitor may not be effective.
-
Optimize Dosing and Scheduling:
-
Dose-Response Matrix: Perform a dose-response matrix experiment with varying concentrations of both this compound and the combination agent to identify the optimal concentrations for synergy.
-
Sequential vs. Concurrent Dosing: The timing of drug administration can be critical. Compare the effects of administering this compound before, after, or at the same time as the other agent.
-
-
Assess Cell Line Specificity: Resistance mechanisms can be highly cell-line dependent. A combination that is effective in one cell line may not be in another.
-
Consider Off-Target Effects: Both this compound and the combination agent may have off-target effects that could interfere with the expected synergistic interaction.
Experimental Protocol: Synergy Analysis using Combination Index (CI)
A common method to quantify drug interactions is the Combination Index (CI) method based on the median-effect principle by Chou and Talalay.
-
Perform Dose-Response Assays: Determine the IC50 values for this compound and the combination drug individually in your resistant cell line.
-
Test Combinations: Treat cells with a range of concentrations of both drugs, both alone and in combination, at a constant ratio (e.g., based on their individual IC50 values).
-
Calculate the Combination Index (CI): Use software like CompuSyn to calculate the CI value.
-
CI < 1 indicates synergy.
-
CI = 1 indicates an additive effect.
-
CI > 1 indicates antagonism.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary known mechanisms of resistance to this compound?
A1: Based on preclinical studies, the primary mechanisms of resistance to this compound and other multi-kinase inhibitors include:
-
Increased Drug Efflux: Overexpression of the ABCB1 transporter, which actively pumps this compound out of the cancer cell, reducing its intracellular concentration.[1][2]
-
Activation of Bypass Signaling Pathways:
-
PI3K/Akt/mTOR Pathway: This pro-survival pathway can be activated to overcome the inhibitory effects of this compound on its primary targets.[3][4][5][6][11][12][13]
-
HGF/MET Pathway: Activation of the MET receptor by its ligand HGF can provide an alternative signaling route for cell proliferation and survival.[7][8][9][10]
-
Signaling Pathways in this compound Resistance
References
- 1. This compound (AMG706), a potent multikinase inhibitor, antagonizes multidrug resistance by inhibiting the efflux activity of the ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound (AMG706), a potent multikinase inhibitor, antagonizes multidrug resistance by inhibiting the efflux activity of the ABCB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Multikinase inhibitor this compound enhances the antitumor effect of cisplatin in cisplatin‑resistant human bladder cancer cells via apoptosis and the PI3K/Akt pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. snu.elsevierpure.com [snu.elsevierpure.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. Role of HGF–MET Signaling in Primary and Acquired Resistance to Targeted Therapies in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Research progress of HGF/MET signaling pathway in EGFR-TKI resistance in non-small cell lung cancer] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Targeting the HGF/MET Axis in Cancer Therapy: Challenges in Resistance and Opportunities for Improvement [frontiersin.org]
- 10. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - Ko - Annals of Translational Medicine [atm.amegroups.org]
- 11. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer | Semantic Scholar [semanticscholar.org]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Motesanib Dosage for In Vivo Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Motesanib (also known as AMG 706) dosage for in vivo experiments. The information is presented in a question-and-answer format to directly address specific issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally bioavailable, potent ATP-competitive inhibitor of multiple receptor tyrosine kinases. Its primary targets are Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).[1][2] By inhibiting these receptors, this compound effectively disrupts key signaling pathways involved in tumor angiogenesis and cell proliferation.[1][2]
Q2: In which in vivo cancer models has this compound shown efficacy?
Preclinical studies have demonstrated the anti-tumor activity of this compound in a variety of xenograft models, including:
-
Non-Small Cell Lung Cancer (NSCLC): A549, Calu-6, NCI-H358, NCI-H1299, and NCI-H1650.[3]
-
Breast Cancer: MCF-7 (luminal), MDA-MB-231 (mesenchymal), and Cal-51 (mixed/progenitor).
-
Head and Neck Squamous Cell Carcinoma (HNSCC): UM-SCC1, SCC-1483, and UM-SCC6.[3]
-
Epidermoid Carcinoma: A431.
-
Gastrointestinal Stromal Tumors (GIST)
Q3: What is a typical starting dose for this compound in mouse xenograft studies?
Based on published preclinical data, a common starting dose for this compound in mouse xenograft models ranges from 25 to 75 mg/kg , administered orally once or twice daily (QD or BID). The optimal dose will depend on the specific tumor model and the experimental endpoint. For instance, in NSCLC xenograft models, doses of 7.5, 25, and 75 mg/kg BID all showed significant tumor growth inhibition.[3]
Troubleshooting Guide
Issue 1: Unexpected Toxicity or Adverse Events
Q: My mice are experiencing significant weight loss, lethargy, or other signs of toxicity after this compound administration. What should I do?
A: this compound-related adverse events can occur, particularly at higher doses. Common toxicities observed in clinical and preclinical studies include diarrhea, nausea, fatigue, and hypertension.[4]
Troubleshooting Steps:
-
Confirm Dosing Accuracy: Double-check your calculations and the concentration of your dosing solution to ensure you are administering the correct dose.
-
Monitor Animal Health: Implement a daily monitoring schedule for clinical signs of toxicity, including:
-
Body weight changes
-
Changes in food and water intake
-
Appearance (e.g., ruffled fur, hunched posture)
-
Activity level
-
Signs of diarrhea or dehydration
-
-
Dose Reduction: If toxicity is observed, consider reducing the dose. A dose de-escalation strategy can help identify the maximum tolerated dose (MTD) in your specific model.
-
Vehicle Control: Ensure that the vehicle used for this compound administration is not causing any adverse effects by treating a control group of animals with the vehicle alone.
-
Staggered Dosing: If administering this compound in combination with another therapy, consider a staggered dosing schedule to mitigate overlapping toxicities.
Issue 2: Lack of Efficacy or Tumor Response
Q: I am not observing the expected anti-tumor effect with this compound in my in vivo model. What are the possible reasons?
A: A lack of efficacy can stem from several factors, from suboptimal dosing to issues with the experimental model itself.
Troubleshooting Steps:
-
Dose Escalation: If no toxicity is observed at the current dose, a dose escalation study may be warranted to determine if a higher concentration of this compound is required for efficacy in your model. Doses up to 100 mg/kg have been used in some preclinical studies.[5]
-
Bioavailability: Confirm that the this compound formulation is being properly absorbed. While this compound has good oral bioavailability, factors such as the vehicle used and the fasting state of the animal can influence absorption.
-
Target Expression: Verify that the tumor model expresses the target receptors of this compound (VEGFR, PDGFR, c-Kit). Low or absent target expression may lead to a lack of response.
-
Pharmacodynamic (PD) Biomarkers: Assess the in vivo biological effect of this compound by measuring downstream biomarkers. For example, a reduction in the phosphorylation of VEGFR2 in tumor tissue can indicate target engagement. An increase in placental growth factor (PlGF) has also been associated with a response to this compound.[2][6]
-
Tumor Microenvironment: Consider the specific characteristics of your tumor model's microenvironment. The efficacy of anti-angiogenic agents like this compound can be influenced by factors such as the initial vascularization of the tumor.
Experimental Protocols
Protocol 1: Preparation of this compound Diphosphate for Oral Gavage in Mice
This protocol provides a general guideline for the preparation of this compound diphosphate for oral administration in mice. Note: It is crucial to consult the manufacturer's instructions for the specific lot of this compound diphosphate being used, as solubility can vary.
Materials:
-
This compound diphosphate powder
-
Sterile deionized water or sterile saline (0.9% NaCl)
-
Sterile conical tubes (15 mL or 50 mL)
-
Sonicator (optional)
-
Heating block or water bath (optional)
-
pH meter and solutions for pH adjustment (if necessary)
-
Sterile oral gavage needles
Preparation Procedure:
-
Calculate the Required Amount: Determine the total volume of dosing solution needed based on the number of animals, their average weight, the desired dose (in mg/kg), and the dosing volume (typically 5-10 mL/kg for mice).
-
Weigh this compound Diphosphate: Accurately weigh the required amount of this compound diphosphate powder in a sterile conical tube.
-
Solubilization:
-
This compound diphosphate has been reported to be soluble in water at approximately 5 mg/mL, and this can be enhanced with warming and sonication.[1] One supplier suggests that for in vivo use, a saline solution can be prepared at 28 mg/mL.[7] Another source indicates that a clear solution can be made in physiological saline (0.9% NaCl) at 30 mg/mL, which should be used immediately.[5]
-
Recommended Starting Point: Begin by adding a small amount of sterile water or saline to the powder and vortex thoroughly.
-
Warming: If the compound does not fully dissolve, warm the solution to approximately 60°C.[1]
-
Sonication: Gentle sonication can also aid in dissolution.
-
For higher concentrations or difficult batches: A vehicle of 0.5% carboxymethylcellulose in sterile water has also been used.[8]
-
-
pH Adjustment (if necessary): Check the pH of the final solution. If necessary, adjust to a physiologically compatible pH (around 7.0-7.4) using sterile, dilute NaOH or HCl.
-
Final Volume: Bring the solution to the final required volume with the chosen vehicle.
-
Storage: It is recommended to prepare the dosing solution fresh each day. If short-term storage is necessary, store at 4°C and protect from light. One source suggests that stock solutions in DMSO can be stable for up to 3 months at -20°C, though DMSO is not a typical oral gavage vehicle.[9]
Protocol 2: Administration of this compound by Oral Gavage
Procedure:
-
Animal Handling: Accustom the animals to handling and the oral gavage procedure to minimize stress.
-
Dose Calculation: Calculate the exact volume to be administered to each animal based on its most recent body weight.
-
Administration: Administer the this compound solution slowly and carefully using an appropriately sized oral gavage needle to avoid injury.
-
Observation: Monitor the animals for at least 30 minutes post-dosing for any immediate adverse reactions.
Quantitative Data Summary
| Cancer Model | Cell Line | Dose (mg/kg) | Dosing Schedule | Observed Effect | Reference |
| Non-Small Cell Lung Cancer | A549 | 7.5, 25, 75 | BID | Significant tumor growth inhibition (45%, 84%, and 107% respectively) | [3] |
| Non-Small Cell Lung Cancer | Calu-6 | 75 | BID | Significant tumor growth inhibition (66%) | |
| Non-Small Cell Lung Cancer | NCI-H358 | 25, 75 | BID | Significant tumor growth inhibition (94% and 127% respectively) | |
| Non-Small Cell Lung Cancer | NCI-H1299 | 25, 75 | BID | Significant tumor growth inhibition (56% and 72% respectively) | |
| Non-Small Cell Lung Cancer | NCI-H1650 | 15, 50, 75 | BID | Significant tumor growth inhibition (45%, 67%, and 78% respectively) | |
| Breast Cancer | BT-549, GILM2, HCC1187 | 25, 75 | Not Specified | Dose-dependent inhibition of tumor growth | |
| Head and Neck Squamous Cell Carcinoma | UM-SCC1, SCC-1483 | Not Specified | 5x weekly | Increased response when combined with radiation | [3] |
Signaling Pathway Diagrams
Caption: this compound inhibits VEGFR2 signaling cascade.
Caption: this compound inhibits PDGFR signaling cascade.
Caption: this compound inhibits c-Kit signaling cascade.
Caption: General experimental workflow for in vivo studies.
References
- 1. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 2. researchgate.net [researchgate.net]
- 3. Augmentation of radiation response by this compound, a multikinase inhibitor that targets vascular endothelial growth factor receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Toxicology | MuriGenics [murigenics.com]
- 5. researchgate.net [researchgate.net]
- 6. C-KIT signaling in cancer treatment. | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. Molecular Insights on Signaling Cascades in Breast Cancer: A Comprehensive Review [mdpi.com]
- 9. researchgate.net [researchgate.net]
Motesanib stability in cell culture media
This technical support center provides researchers, scientists, and drug development professionals with essential information and guidance on the use of Motesanib in a laboratory setting. Below you will find troubleshooting guides and frequently asked questions to ensure the successful application of this compound in your cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: How should I prepare a stock solution of this compound?
A1: this compound is soluble in DMSO.[1][2] For example, you can prepare a stock solution at a concentration of 10 mM by dissolving the appropriate mass of this compound in DMSO.[3] Ensure the compound is fully dissolved before use. It is recommended to use fresh DMSO, as moisture-absorbing DMSO can reduce solubility.[4]
Q2: How should I store this compound stock solutions?
A2: Aliquot the this compound stock solution into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[4][5] Store the aliquots at -20°C for up to 1 month or at -80°C for up to 1 year for optimal stability.[3][4] Some suppliers suggest that stock solutions are stable for up to 3 months at -20°C and up to 2 years at -80°C.[1][5]
Q3: What is the recommended working concentration of this compound in cell culture?
A3: The optimal working concentration of this compound will vary depending on the cell line and the specific experimental goals. This compound is a potent inhibitor of VEGFR1, VEGFR2, and VEGFR3 with IC50 values of 2 nM, 3 nM, and 6 nM, respectively, in cell-free assays.[2][4] In cell-based assays, it has been shown to inhibit VEGF-induced proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) with an IC50 of 10 nM.[4][5] However, it had no effect on the proliferation of various non-small-cell lung cancer (NSCLC) cell lines at concentrations up to 5 µM.[6] A dose-response experiment is recommended to determine the optimal concentration for your specific cell line and assay.
Q4: How stable is this compound in cell culture media?
Q5: I am not seeing the expected inhibitory effect of this compound. What could be the issue?
A5: There are several potential reasons for a lack of efficacy. Please refer to the troubleshooting guide below for a systematic approach to resolving this issue.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Reduced or no this compound activity | Improper stock solution preparation or storage. | Prepare a fresh stock solution of this compound in high-quality, anhydrous DMSO. Ensure complete dissolution. Aliquot and store at -80°C to minimize freeze-thaw cycles.[4][5] |
| Degradation of this compound in working solutions or cell culture media. | Prepare fresh dilutions of this compound from a frozen stock for each experiment. For long-term experiments (e.g., > 72 hours), consider replacing the media with freshly prepared this compound-containing media at regular intervals.[7] | |
| The target cells do not express the this compound targets (VEGFRs, PDGFR, Kit, Ret). | Confirm the expression of the target receptors in your cell line using techniques such as Western blot, flow cytometry, or qPCR. This compound's anti-proliferative effects are most pronounced in cells dependent on these signaling pathways, such as HUVECs stimulated with VEGF.[5][6] | |
| Incorrect experimental setup. | Ensure that the assay conditions are appropriate for detecting the inhibitory effects of this compound. For example, when studying the inhibition of VEGF-induced proliferation, cells should be cultured in serum-free or low-serum media to minimize interference from other growth factors.[6] | |
| Cell line specific resistance. | Some cell lines may have intrinsic or acquired resistance to this compound. Consider using a positive control cell line known to be sensitive to this compound (e.g., HUVECs) to verify the activity of your compound. |
Experimental Protocols
This compound Stock Solution Preparation and Storage
This protocol outlines the steps for preparing and storing this compound stock solutions to ensure their stability and efficacy for in vitro experiments.
General Workflow for Assessing this compound Activity in a Cell Proliferation Assay
This diagram illustrates a typical workflow to evaluate the effect of this compound on the proliferation of a specific cell line.
This compound Signaling Pathway
This compound primarily targets Vascular Endothelial Growth Factor Receptors (VEGFRs), Platelet-Derived Growth Factor Receptors (PDGFRs), and Kit, thereby inhibiting downstream signaling pathways involved in angiogenesis and cell proliferation.
References
How to prevent Motesanib precipitation in stock solutions
Welcome to the technical support center for Motesanib. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals prevent and resolve issues with this compound precipitation in stock solutions.
Troubleshooting Guide
Issue: My this compound stock solution has precipitated.
Precipitation of this compound from a stock solution can occur for several reasons, including improper storage, solvent choice, or concentration exceeding its solubility limit. Here is a step-by-step guide to address this issue.
Troubleshooting Workflow
Validation & Comparative
A Comparative Guide to Motesanib and Sorafenib for VEGFR Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Motesanib (AMG 706) and Sorafenib, two multi-kinase inhibitors known for their activity against Vascular Endothelial Growth Factor Receptors (VEGFRs). While both compounds target the critical angiogenesis pathway mediated by VEGF, they exhibit distinct kinase inhibition profiles, which influence their biological activity and clinical trajectory. Sorafenib is an approved therapeutic for several cancers, whereas the development of this compound was discontinued after it failed to show sufficient efficacy in late-stage clinical trials.[1][2][3] This comparison focuses on the preclinical and mechanistic data that differentiate these two molecules.
Mechanism of Action: Targeting the VEGF Signaling Axis
Both this compound and Sorafenib are ATP-competitive inhibitors that target the kinase domains of multiple receptor tyrosine kinases.[4] Their primary anti-angiogenic effect is mediated through the inhibition of VEGFRs, which are crucial for the proliferation, migration, and survival of endothelial cells, the building blocks of blood vessels.
This compound is a potent inhibitor of all three VEGFRs (VEGFR-1, -2, and -3).[5][6][7] It also targets the Platelet-Derived Growth Factor Receptor (PDGFR) and Stem Cell Factor Receptor (c-Kit), which are implicated in angiogenesis and tumor growth.[8][9][10]
Sorafenib also inhibits VEGFR-1, -2, and -3, in addition to PDGFR-β and c-Kit.[11][12] A key differentiator for Sorafenib is its potent inhibition of the Raf serine/threonine kinases (Raf-1, wild-type B-Raf, and mutant B-Raf).[11][13][14] This gives Sorafenib a dual mechanism of action: it directly inhibits tumor cell proliferation and survival by blocking the RAF/MEK/ERK signaling pathway, and it curtails tumor angiogenesis by inhibiting VEGFR and PDGFR signaling.[11]
References
- 1. Sorafenib - Wikipedia [en.wikipedia.org]
- 2. Sorafenib: MedlinePlus Drug Information [medlineplus.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. selleckchem.com [selleckchem.com]
- 5. Ab-initio and Conformational Analysis of a Potent VEGFR-2 Inhibitor: A Case Study on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. brieflands.com [brieflands.com]
- 8. This compound (AMG706), a potent multikinase inhibitor, antagonizes multidrug resistance by inhibiting the efflux activity of the ABCB1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound - AdisInsight [adisinsight.springer.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. selleckchem.com [selleckchem.com]
- 13. ClinPGx [clinpgx.org]
- 14. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
Motesanib: A Comparative Guide to Kinase Inhibitor Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinase inhibitor Motesanib (AMG-706) with other multi-kinase inhibitors, focusing on their cross-reactivity profiles. The information presented is supported by experimental data to aid in the selection and application of these compounds in a research and development setting.
Kinase Inhibition Profile: this compound vs. Comparators
This compound is an orally bioavailable small-molecule inhibitor targeting multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor progression. Its primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1, 2, and 3), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit). To provide a comprehensive understanding of its selectivity, this section compares the inhibitory activity of this compound with other well-established multi-kinase inhibitors: Sorafenib, Sunitinib, and Pazopanib.
Primary Target Inhibition
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and its comparators against their key kinase targets. Lower IC50 values indicate greater potency.
| Kinase Target | This compound (IC50, nM) | Sorafenib (IC50, nM) | Sunitinib (IC50, nM) | Pazopanib (IC50, nM) |
| VEGFR1 (Flt-1) | 2[1] | - | - | 10[2] |
| VEGFR2 (KDR/Flk-1) | 3[1] | 90[3] | - | 30[2] |
| VEGFR3 (Flt-4) | 6[1] | 20[3] | - | 47[2] |
| PDGFRβ | 84[2] | 57[3] | - | 84[2] |
| c-Kit | 8[1] | 58[3] | - | 74[2] |
| Ret | 59 | - | - | - |
| Raf-1 | - | 6[3] | - | - |
| B-Raf | - | 20[3] | - | - |
| FLT3 | - | 58[3] | - | - |
Off-Target Kinase Profile and Cross-Reactivity
Understanding the off-target effects of kinase inhibitors is crucial for predicting potential side effects and for identifying novel therapeutic applications. While comprehensive head-to-head kinome scan data for all four inhibitors under identical conditions is limited, the available data provides insights into their selectivity.
This compound has been reported to have over 1000-fold selectivity against kinases such as EGFR, Src, and p38[4].
The following table summarizes known off-target kinases and any available inhibition data. It is important to note that the data is compiled from various sources and assay formats, which may affect direct comparability.
| Kinase Family | This compound | Sorafenib | Sunitinib | Pazopanib |
| EGFR Family | Highly Selective (>1000-fold) | Less Active | Less Active | Less Active |
| Src Family | Highly Selective (>1000-fold) | Less Active | Less Active | Less Active |
| MAPK Pathway | Highly Selective against p38 | Inhibits Raf-1, B-Raf | - | Inhibits RAF-1, B-RAF[5] |
| Other RTKs | Inhibits Ret | Inhibits FLT3, RET | Inhibits FLT3, RET[6] | Inhibits FGFR-1, c-Fms[2] |
| Metabolic Kinases | - | - | Inhibits AMPK[7] | - |
Experimental Protocols
The following section details a representative experimental protocol for determining kinase inhibitor potency, based on commonly used methodologies in the cited literature.
In Vitro Kinase Inhibition Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay is a common method for determining the IC50 values of kinase inhibitors.
Objective: To quantify the enzymatic activity of a specific kinase in the presence of varying concentrations of an inhibitor to determine the inhibitor's potency (IC50).
Materials:
-
Recombinant kinase
-
Kinase-specific substrate (e.g., a biotinylated peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 100 mM NaCl, 1.5 mM EGTA, 1 mM DTT, 0.2 mM NaVO4, 20 µg/mL BSA)[4]
-
Test inhibitor (e.g., this compound) serially diluted in DMSO
-
HTRF detection reagents:
-
Europium-labeled anti-phospho-substrate antibody
-
Streptavidin-XL665 (or equivalent acceptor fluorophore)
-
-
384-well low-volume microplates
-
HTRF-compatible microplate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test inhibitor in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Kinase Reaction: a. Add the kinase enzyme to the wells of the microplate containing the kinase assay buffer. b. Add the serially diluted inhibitor or DMSO (as a vehicle control) to the respective wells. c. Incubate the plate for a defined period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to bind to the kinase. d. Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well. The ATP concentration is typically at or near the Km for the specific kinase. e. Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).
-
Detection: a. Stop the kinase reaction by adding EDTA to chelate the divalent cations required for enzyme activity. b. Add the HTRF detection reagents (Europium-labeled antibody and Streptavidin-XL665) to each well. c. Incubate the plate for a specified time (e.g., 60 minutes) at room temperature to allow for the binding of the detection reagents to the phosphorylated, biotinylated substrate.
-
Data Acquisition: a. Read the plate on an HTRF-compatible microplate reader, measuring the emission at both 620 nm (Europium) and 665 nm (acceptor). b. The HTRF ratio (665 nm / 620 nm) is calculated, which is proportional to the amount of phosphorylated substrate.
-
Data Analysis: a. The percentage of inhibition is calculated for each inhibitor concentration relative to the DMSO control. b. The IC50 value is determined by fitting the concentration-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways inhibited by this compound.
Caption: VEGFR Signaling Pathway Inhibition by this compound.
References
- 1. ClinPGx [clinpgx.org]
- 2. Sunitinib: a novel tyrosine kinase inhibitor. A brief review of its therapeutic potential in the treatment of renal carcinoma and gastrointestinal stromal tumors (GIST) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The MEK inhibitors enhance the efficacy of sorafenib against hepatocellular carcinoma cells through reducing p-ERK rebound - PMC [pmc.ncbi.nlm.nih.gov]
- 4. reactionbiology.com [reactionbiology.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and anti-hepatocellular carcinoma activity of aminopyridinol–sorafenib hybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pazopanib: the newest tyrosine kinase inhibitor for the treatment of advanced or metastatic renal cell carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Motesanib vs. Bevacizumab: A Comparative Analysis of Efficacy in NSCLC Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the efficacy of Motesanib and Bevacizumab, two anti-angiogenic agents, in non-small cell lung cancer (NSCLC) models. The following sections detail their mechanisms of action, present a comparative analysis of their performance in preclinical and clinical settings, and provide insights into the experimental protocols utilized in key studies.
Mechanisms of Action
This compound and Bevacizumab both target angiogenesis, a critical process for tumor growth and metastasis, but through distinct mechanisms.
This compound is an orally bioavailable small molecule inhibitor that targets multiple receptor tyrosine kinases.[1][2] Its primary targets are the Vascular Endothelial Growth Factor Receptors (VEGFR-1, -2, and -3), Platelet-Derived Growth Factor Receptor (PDGFR), and Stem Cell Factor Receptor (c-Kit).[1][2] By inhibiting these receptors, this compound blocks downstream signaling pathways crucial for endothelial cell proliferation, migration, and survival, thereby inhibiting the formation of new blood vessels.
Bevacizumab , in contrast, is a humanized monoclonal antibody that specifically targets the Vascular Endothelial Growth Factor-A (VEGF-A) ligand.[3][4] By binding to circulating VEGF-A, Bevacizumab prevents it from activating its receptors (VEGFR-1 and VEGFR-2) on the surface of endothelial cells.[3][4] This blockade of the VEGF signaling pathway leads to the inhibition of angiogenesis.
Signaling Pathway Diagrams
References
- 1. researchgate.net [researchgate.net]
- 2. Bevacizumab enhances the therapeutic efficacy of Irinotecan against human head and neck squamous cell carcinoma xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Bevacizumab counteracts VEGF-dependent resistance to erlotinib in an EGFR-mutated NSCLC xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Motesanib and Axitinib in Targeted Cancer Therapy
In the landscape of targeted cancer therapies, both Motesanib and Axitinib have emerged as potent oral tyrosine kinase inhibitors (TKIs) targeting the vascular endothelial growth factor receptor (VEGFR) signaling pathway, a critical driver of tumor angiogenesis. While both drugs share a common overarching mechanism, their clinical development trajectories and ultimate fates have been markedly different. Axitinib has secured regulatory approval and is an established treatment for advanced renal cell carcinoma (RCC), whereas the development of this compound was discontinued after failing to demonstrate sufficient efficacy in late-stage clinical trials for various cancers.[1]
This guide provides a comprehensive, data-driven comparison of this compound and Axitinib, designed for researchers, scientists, and drug development professionals. We will delve into their mechanisms of action, present comparative preclinical and clinical data, detail key experimental protocols, and visualize the signaling pathways they inhibit.
Mechanism of Action: A Tale of Two Kinase Inhibitors
Both this compound and Axitinib exert their anti-cancer effects by inhibiting key receptor tyrosine kinases involved in angiogenesis and tumor cell proliferation. However, their selectivity and potency against different kinases vary.
This compound is a multi-targeted TKI that inhibits VEGFR1, 2, and 3, as well as the platelet-derived growth factor receptor (PDGFR) and stem cell factor receptor (c-Kit).[1][2][3][4] Its broader spectrum of activity was initially thought to offer a therapeutic advantage by simultaneously blocking multiple pathways driving tumor growth and angiogenesis.
Axitinib , on the other hand, is a more selective and potent second-generation inhibitor of VEGFR-1, 2, and 3.[5][6][7][8] This high selectivity is believed to contribute to its robust anti-angiogenic activity.[7] In addition to the VEGFR family, Axitinib has also been shown to inhibit c-KIT and PDGFR.[9]
Preclinical and Clinical Data Summary
The following tables summarize key preclinical and clinical data for this compound and Axitinib, providing a quantitative basis for comparison. It is crucial to note that a direct head-to-head clinical trial comparing this compound and Axitinib has not been conducted. The data presented here are from separate clinical trials and should be interpreted with this in mind.
Table 1: In Vitro Kinase Inhibition
| Kinase Target | This compound IC₅₀ (nM) | Axitinib IC₅₀ (nM) |
| VEGFR1 | 2[2] | 0.1[6] |
| VEGFR2 | 3[2] | 0.2[6] |
| VEGFR3 | 6[2] | 0.1-0.3[6] |
| c-Kit | ~15 | Inhibits[9] |
| PDGFR | ~10-fold less selective than for VEGFR[2] | Inhibits[9] |
Table 2: Clinical Efficacy in Key Phase III Trials
| Drug | Trial | Indication | Primary Endpoint | Result |
| This compound | MONET1[10][11] | Advanced Non-Squamous NSCLC | Overall Survival (OS) | Did not meet primary endpoint (HR 0.90, p=0.14)[11] |
| MONET-A[10][12] | Advanced Non-Squamous NSCLC (East Asian patients) | Progression-Free Survival (PFS) | Did not meet primary endpoint (HR 0.81, p=0.0820)[12] | |
| Axitinib | AXIS[13] | Advanced Renal Cell Carcinoma (second-line) | Progression-Free Survival (PFS) | Met primary endpoint vs. Sorafenib (6.7 vs. 4.7 months, HR 0.665, p<0.0001)[6] |
Table 3: Safety Profile - Common Grade ≥3 Adverse Events
| Adverse Event | This compound (MONET1 Trial)[10] | Axitinib (AXIS Trial)[13] |
| Hypertension | High incidence[11] | 17% |
| Diarrhea | 5% | 11% |
| Fatigue | High incidence[11] | 10% |
| Neutropenia | 5% | Not reported as common |
| Thrombocytopenia | 3% | Not reported as common |
| Hand-foot syndrome | Not reported as common | 17% (in Sorafenib arm) |
Experimental Protocols
Understanding the methodologies of the key clinical trials is essential for interpreting the efficacy and safety data.
MONET1 Trial (this compound)
-
Study Design: A Phase III, multicenter, randomized, placebo-controlled, double-blind trial.[11]
-
Patient Population: 1,090 patients with advanced non-squamous non-small cell lung cancer (NSCLC).[11]
-
Treatment Arms:
-
Primary Endpoint: Overall Survival (OS).[11]
-
Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), and safety.[11]
AXIS Trial (Axitinib)
-
Study Design: A Phase III, randomized, open-label, multicenter trial.[13]
-
Patient Population: 723 patients with advanced renal cell carcinoma (RCC) who had failed one prior systemic therapy.[13]
-
Treatment Arms:
-
Primary Endpoint: Progression-Free Survival (PFS).[6]
-
Secondary Endpoints: Overall Survival (OS), Objective Response Rate (ORR), and safety.[13]
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways and a generalized experimental workflow for evaluating TKIs.
Caption: this compound signaling pathway inhibition.
Caption: Axitinib's potent and selective inhibition of the VEGFR pathway.
Caption: Generalized experimental workflow for TKI development.
Conclusion
The comparison between this compound and Axitinib highlights critical aspects of drug development in oncology. While both are potent VEGFR inhibitors, the more selective and potent profile of Axitinib, coupled with a successful clinical development program, led to its approval and establishment as a valuable therapeutic option for advanced RCC.[15][16] In contrast, this compound's journey underscores the challenges of translating preclinical promise into clinical success, particularly in complex diseases like NSCLC where multiple factors can influence treatment outcomes.[1][10] For researchers and drug developers, the stories of this compound and Axitinib offer valuable lessons in target selectivity, clinical trial design, and the long road from discovery to clinical application.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. selleckchem.com [selleckchem.com]
- 3. This compound - AdisInsight [adisinsight.springer.com]
- 4. Facebook [cancer.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Axitinib: A Review of its Safety and Efficacy in the Treatment of Adults with Advanced Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of Axitinib? [synapse.patsnap.com]
- 8. What is Axitinib used for? [synapse.patsnap.com]
- 9. Axitinib - Wikipedia [en.wikipedia.org]
- 10. onclive.com [onclive.com]
- 11. Top-Line Results Announced of Pivotal Phase 3 this compound Trial in Advanced Non-Squamous Non-Small Cell Lung Cancer Patients [prnewswire.com]
- 12. Phase III, Randomized, Placebo-Controlled, Double-Blind Trial of this compound (AMG-706) in Combination With Paclitaxel and Carboplatin in East Asian Patients With Advanced Nonsquamous Non-Small-Cell Lung Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Small molecule targeted therapies for the second-line treatment for metastatic renal cell carcinoma: a systematic review and indirect comparison of safety and efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Axitinib: Newly Approved for Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. accessdata.fda.gov [accessdata.fda.gov]
Comparative Analysis of Motesanib and Regorafenib: A Guide for Researchers
This guide provides a detailed comparative analysis of Motesanib and Regorafenib, two multi-kinase inhibitors investigated for cancer therapy. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by experimental data and methodologies.
Introduction
This compound (AMG 706) is an orally administered small molecule inhibitor of vascular endothelial growth factor receptors (VEGFRs), platelet-derived growth factor receptors (PDGFRs), and stem cell factor receptor (c-Kit).[1][2][3] Despite showing some promise in early trials, particularly in thyroid cancer, its development was ultimately discontinued after failing to meet primary endpoints in several Phase III trials for other cancers.[1][4][5]
Regorafenib (Stivarga®) is an oral multi-kinase inhibitor that targets a broader range of kinases involved in angiogenesis, oncogenesis, and the tumor microenvironment.[6][7] It has been approved for the treatment of metastatic colorectal cancer (mCRC), gastrointestinal stromal tumors (GIST), and hepatocellular carcinoma (HCC).[8][9][10][11]
Mechanism of Action and Targeted Signaling Pathways
Both this compound and Regorafenib function by competitively inhibiting ATP binding to the catalytic domain of multiple receptor tyrosine kinases. However, their target profiles differ, which accounts for their varied clinical activities.
-
This compound primarily targets VEGFR1, 2, and 3, PDGFR, and c-Kit.[3][12][13] Its mechanism is largely anti-angiogenic, aiming to cut off the blood supply to tumors.
-
Regorafenib has a broader inhibitory profile, targeting angiogenic kinases (VEGFR1-3, TIE2), stromal kinases (PDGFR-β, FGFR), and oncogenic kinases (KIT, RET, BRAF, RAF-1).[6][7][14] This allows it to not only inhibit angiogenesis but also directly target tumor cell proliferation and the tumor microenvironment.[14][15]
The following diagram illustrates the key signaling pathways targeted by this compound and Regorafenib.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound - AdisInsight [adisinsight.springer.com]
- 3. Facebook [cancer.gov]
- 4. onclive.com [onclive.com]
- 5. Top-Line Results Announced of Pivotal Phase 3 this compound Trial in Advanced Non-Squamous Non-Small Cell Lung Cancer Patients [prnewswire.com]
- 6. Regorafenib - NCI [dctd.cancer.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. The Role of Regorafenib in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New Targeted Treatment May Slow Disease in Patients with Advanced GIST - NCI [cancer.gov]
- 10. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Regorafenib: A Review in Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Augmentation of radiation response by this compound, a multikinase inhibitor that targets vascular endothelial growth factor receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular insight of regorafenib treatment for colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Regorafenib? [synapse.patsnap.com]
Confirming Motesanib's IC50 values in different cell lines
Motesanib (also known as AMG-706) is an orally administered small-molecule inhibitor that targets multiple receptor tyrosine kinases (RTKs) involved in angiogenesis and tumor cell proliferation. This guide provides a comparative overview of this compound's half-maximal inhibitory concentration (IC50) values against its primary targets and in relevant cell lines, supported by experimental data and protocols.
Potency and Selectivity of this compound
This compound is a potent ATP-competitive inhibitor of Vascular Endothelial Growth Factor Receptors (VEGFR1, VEGFR2, and VEGFR3), stem cell factor receptor (c-Kit), Platelet-Derived Growth Factor Receptor (PDGFR), and Rearranged during transfection (Ret) receptor.[1][2] The drug exhibits high selectivity for the VEGFR family.[1][2]
Table 1: this compound IC50 Values for Key Kinase Targets
| Target | IC50 (nM) |
| VEGFR1 | 2[1][2][3][4] |
| VEGFR2 | 3[1][2][3][4] |
| VEGFR3 | 6[1][2][3][4] |
| c-Kit | 8[3] |
| Ret | 59[3] |
| PDGFR | 84[3] |
Table 2: this compound IC50 Values in Cellular Assays
| Cell Line/Assay | Condition | IC50 (nM) |
| Human Umbilical Vein Endothelial Cells (HUVECs) | VEGF-induced proliferation | 10[1][2][5] |
| Human Umbilical Vein Endothelial Cells (HUVECs) | bFGF-induced proliferation | >3000[2] |
| PDGF-induced proliferation | 207[1][2] | |
| SCF-induced c-Kit phosphorylation | 37[1][2] |
This compound demonstrates over 1000-fold greater selectivity for the VEGFR family compared to other kinases such as EGFR, Src, and p38.[1][2][6]
This compound's Mechanism of Action: Signaling Pathway Inhibition
This compound exerts its anti-angiogenic and anti-proliferative effects by blocking the signaling cascades initiated by VEGFR, PDGFR, and c-Kit. The binding of their respective ligands (VEGF, PDGF, and SCF) to these receptors triggers receptor dimerization and autophosphorylation of tyrosine residues. This activation initiates downstream signaling pathways, including the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways, which are crucial for cell proliferation, survival, and migration. This compound's inhibition of these initial receptor phosphorylation events effectively halts these downstream signals.[7][8]
Caption: this compound inhibits VEGFR, PDGFR, and c-Kit signaling pathways.
Experimental Protocols
Determination of Kinase IC50 Values
The inhibitory activity of this compound against various kinases is typically determined using a Homogeneous Time Resolved Fluorescence (HTRF) assay.
General Protocol:
-
A reaction mixture is prepared containing the specific kinase, a biotinylated peptide substrate, and ATP.
-
This compound is added at various concentrations.
-
The kinase reaction is allowed to proceed, during which the peptide substrate is phosphorylated.
-
The reaction is stopped, and a detection mixture containing Europium cryptate-labeled anti-phosphopeptide antibody (Eu-Ab) and streptavidin-allophycocyanin (SA-APC) is added.[5]
-
If the substrate is phosphorylated, the Eu-Ab binds to it. The biotin tag on the substrate binds to SA-APC, bringing the europium and allophycocyanin into close proximity, resulting in a FRET signal.
-
Plates are incubated at room temperature and read on a compatible instrument.[1][5]
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation using a suitable algorithm, such as the Levenberg-Marquardt algorithm.[1][5]
Determination of Cellular IC50 Values (e.g., HUVEC Proliferation Assay)
The effect of this compound on cell proliferation is commonly assessed using an MTT or WST-8 assay.[9][10][11]
General Protocol:
-
Adherent cells, such as HUVECs, are seeded in 96-well plates and allowed to attach overnight.[9]
-
The culture medium is replaced with a medium containing various concentrations of this compound. The cells are pre-incubated with the compound for a specified period (e.g., 2 hours).[5]
-
A growth factor, such as VEGF (e.g., 50 ng/mL), is added to stimulate proliferation, and the cells are incubated for an additional period (e.g., 72 hours).[5]
-
A solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or WST-8 is added to each well and incubated for a few hours. Live cells with active mitochondrial succinate dehydrogenase will reduce the tetrazolium salt to a colored formazan product.[9]
-
A solubilizing agent, such as DMSO, is added to dissolve the formazan crystals.[9]
-
The absorbance is measured using a microplate reader at the appropriate wavelength (e.g., 490 nm for MTT).[9]
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.[11]
Caption: Workflow for determining the IC50 of this compound in a cell-based assay.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleck.co.jp [selleck.co.jp]
- 4. Ab-initio and Conformational Analysis of a Potent VEGFR-2 Inhibitor: A Case Study on this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | VEGFR | c-Kit | TargetMol [targetmol.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
